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  • Product: 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride
  • CAS: 119330-21-1

Core Science & Biosynthesis

Foundational

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride CAS number

An In-Depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract This tech...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS No. 119330-21-1), a tertiary amino alcohol derivative of significant interest as a chemical intermediate and building block in organic synthesis and pharmaceutical development. This document delves into its fundamental physicochemical properties, outlines a logical synthetic pathway, and presents a robust analytical methodology for its characterization and quality control. Furthermore, it explores its potential applications within the drug discovery pipeline and details critical safety and handling protocols. The guide is structured to provide not just data, but also the causal reasoning behind experimental and handling choices, reflecting field-proven expertise for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a hydrochloride salt of a sterically hindered tertiary amino alcohol. Understanding its core identity is the foundation for its effective application. The hydrochloride form enhances its stability and water solubility compared to the free base, making it more amenable to handling and use in aqueous reaction media.

Core Identification

A precise understanding of the compound's identifiers is critical for regulatory compliance, procurement, and literature searches.

IdentifierValueSource
Chemical Name 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride[1]
CAS Number 119330-21-1[1][2]
EC Number 982-676-5[1]
Molecular Formula C₆H₁₆ClNO[2]
SMILES CC(O)(C)CN(C)C.[H]Cl[2]
Physicochemical Data

The compound's physical properties dictate its behavior in various solvents and reaction conditions, influencing purification strategies and formulation development.

PropertyValueSource
Molecular Weight 153.65 g/mol [2][3]
Appearance White to off-white solid (Typical)Inferred from related compounds
Solubility Soluble in water and polar organic solvents like methanolInferred from structure
Parent Compound MW 117.19 g/mol (Free Base)[4][5]
Parent Compound IUPAC 1-(dimethylamino)-2-methylpropan-2-ol[4][5]

Synthesis and Manufacturing Insights

While specific manufacturing protocols for 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride are proprietary, a chemically sound and efficient synthetic route can be conceptualized based on established organic chemistry principles for analogous compounds. The most logical approach involves a two-step process: nucleophilic addition to an epoxide to form the parent amino alcohol, followed by salt formation.

Conceptual Synthetic Pathway

Step 1: Synthesis of the Free Base, 1-(Dimethylamino)-2-methylpropan-2-ol

The core of the synthesis is the ring-opening of 1,2-epoxy-2-methylpropane (isobutylene oxide) with dimethylamine. This is a classic nucleophilic substitution reaction where the nitrogen atom of dimethylamine attacks one of the carbon atoms of the epoxide ring. Due to the steric hindrance of the tertiary carbon, the attack preferentially occurs at the less substituted primary carbon, leading to the desired 1-amino-2-ol regioisomer.

Step 2: Formation of the Hydrochloride Salt

The purified free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol or diethyl ether. The lone pair of electrons on the tertiary amine nitrogen readily accepts a proton from HCl, forming the stable ammonium salt. The product typically precipitates from the organic solvent and can be isolated by filtration.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the conceptual synthesis.

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Salt Formation A 1,2-Epoxy-2-methylpropane C Reaction Vessel (e.g., Methanol, sealed) A->C B Dimethylamine B->C D Workup & Purification (Solvent Evaporation, Distillation) C->D Nucleophilic Ring-Opening E 1-(Dimethylamino)-2-methylpropan-2-ol (Free Base) D->E G Crystallization Vessel E->G Dissolved in Solvent (e.g., Isopropanol) F HCl Solution (e.g., in Isopropanol) F->G H Isolation & Drying (Filtration, Vacuum Oven) G->H Protonation & Precipitation I Final Product: 1-(Dimethylamino)-2-methylpropan-2-ol HCl H->I

Caption: Conceptual two-step synthesis of the target compound.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of chemical intermediates is paramount in drug development to avoid the introduction of potentially genotoxic or reactive impurities into the manufacturing chain. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for analyzing volatile amino alcohols and their salts after appropriate sample preparation.

Recommended Analytical Technique: GC-MS

GC-MS offers an exceptional combination of separation efficiency (GC) and definitive identification (MS). For the hydrochloride salt, a derivatization step or, more simply, a neutralization followed by liquid-liquid extraction is required to volatilize the analyte for GC analysis.

Experimental Protocol: GC-MS for Purity Assay

This protocol is adapted from established methods for similar dialkylaminoalkyl compounds and serves as a robust starting point for method development.[6]

1. Objective: To determine the purity of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride and identify potential impurities.

2. Sample Preparation: a. Accurately weigh approximately 50 mg of the hydrochloride salt into a 10 mL volumetric flask. b. Dissolve in 5 mL of deionized water. c. Add 1 mL of 1N Sodium Hydroxide (NaOH) to neutralize the salt and liberate the free base. Mix gently. d. Add 2 mL of a suitable extraction solvent, such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). e. Cap and vortex for 2 minutes to extract the free base into the organic layer. f. Allow the layers to separate. Carefully transfer the organic (bottom for DCM, top for MTBE) layer to a GC vial.

3. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
  • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 60°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Injection Volume: 1 µL (splitless mode).
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C (Electron Ionization).
  • Detection Mode: Full scan (e.g., mass range 40–300 amu).

4. Data Analysis: a. Identify the peak for 1-(Dimethylamino)-2-methylpropan-2-ol by its retention time and mass spectrum. b. Quantify purity using the peak area percentage from the FID signal. c. Use the MS data to tentatively identify any impurity peaks by comparing their mass spectra with library databases (e.g., NIST).

Analytical Workflow Diagram

G cluster_workflow GC-MS Quality Control Workflow start Sample Weighing dissolution Dissolution (in Water) start->dissolution neutralization Neutralization (add NaOH) dissolution->neutralization extraction Liquid-Liquid Extraction (add Organic Solvent) neutralization->extraction injection GC-MS Injection extraction->injection separation GC Separation (Column) injection->separation detection MS Detection (Identification) separation->detection quantification FID Quantification (Purity %) separation->quantification report Final Report detection->report quantification->report

Caption: Standard workflow for the GC-MS analysis of the compound.

Applications in Research and Drug Development

Compounds like 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride are not typically active pharmaceutical ingredients (APIs) themselves. Instead, their value lies in their utility as specialized building blocks or intermediates in the synthesis of more complex molecules. The tertiary amine and hydroxyl groups provide two reactive handles for further chemical modification.

Key Application Areas:

  • Pharmaceutical Synthesis: It can serve as a precursor for introducing a dimethylaminomethyl group adjacent to a quaternary center, a structural motif found in various bioactive molecules. Similar structures are key intermediates in the synthesis of analgesics like Tapentadol.[7]

  • Catalysis: The amino alcohol structure makes it a candidate for use as a ligand in asymmetric synthesis or as a catalyst in certain polymerization reactions.

  • Material Science: It can be used to modify polymers or surfaces to alter properties such as solubility, charge, or reactivity.

Role in the Drug Discovery Pipeline

G cluster_pipeline Hypothetical Drug Discovery Pipeline start Target Identification & Validation synthesis Lead Compound Synthesis start->synthesis building_block Our Compound: 1-(...)-2-ol HCl (Chemical Building Block) building_block->synthesis Incorporated via multi-step synthesis optimization Lead Optimization (SAR Studies) synthesis->optimization candidate Preclinical Candidate Selection optimization->candidate clinical Clinical Trials candidate->clinical

Caption: Role as a building block in early-stage drug discovery.

Safety, Handling, and Regulatory Profile

Safe handling of any chemical intermediate is non-negotiable. The GHS classification provides a standardized summary of the compound's intrinsic hazards.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard CodeSource
Skin Irritation2WarningH315[1]
Eye Irritation2AWarningH319[1]
Specific target organ toxicity — single exposure3WarningH336 (May cause drowsiness or dizziness)[1]
Handling and Storage Protocols

The following best practices are derived from safety data sheets for structurally related amino alcohols and their salts.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up with an absorbent material. Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse.

    • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, CAS No. 119330-21-1, is a valuable chemical intermediate with well-defined properties and hazards. Its utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, is significant. A thorough understanding of its synthesis, analytical control, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. By leveraging this technical knowledge, scientists can confidently incorporate this building block into their synthetic strategies to accelerate innovation.

References

  • NextSDS. (n.d.). 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1) - Substance Details - SRS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1). Retrieved from [Link][3]

  • NextSDS. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol — Chemical Substance Information. Retrieved from [Link][10]

  • PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol. Retrieved from [Link][5]

  • Patent WO 2013/105109 A1. (2013). Google Patents. Retrieved from [7]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

Introduction 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a tertiary amino alcohol salt. Compounds within this chemical class serve as crucial building blocks and intermediates in the synthesis of a wide range...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a tertiary amino alcohol salt. Compounds within this chemical class serve as crucial building blocks and intermediates in the synthesis of a wide range of molecules, particularly in the pharmaceutical industry.[1][2] The presence of a hydrophilic hydroxyl group, a basic tertiary amine, and a quaternary carbon center imparts unique chemical characteristics. The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, making it more amenable to handling and use in various synthetic and formulation processes.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for applications ranging from synthetic chemistry to analytical method development. The document emphasizes not only the properties themselves but also the scientific rationale behind the analytical techniques used for their characterization.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical and toxicological assessment. The fundamental identifiers for 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride are summarized below.

IdentifierValueSource
IUPAC Name 1-(dimethylamino)-2-methylpropan-2-ol;hydrochloride[3]
CAS Number 119330-21-1[4][5][6]
Molecular Formula C₆H₁₆ClNO[7]
Molecular Weight 153.65 g/mol [7]
SMILES CC(O)(C)CN(C)C.[H]Cl[5]

The molecule's structure features a tertiary alcohol, evident by the hydroxyl group attached to a carbon with no hydrogen atoms. This structural feature influences its reactivity and potential for hydrogen bonding. The dimethylamino group provides a basic center that is protonated in the hydrochloride salt form.

Caption: Figure 1: 2D structure of the title compound.

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its handling, reactivity, and formulation potential.

PropertyValue / DescriptionSignificance
Appearance White to off-white crystalline solid.A consistent appearance is an initial indicator of purity. Hygroscopic nature, common for amine salts, requires controlled storage.[2]
Solubility Expected to be highly soluble in water; soluble in alcohols like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is crucial for aqueous-phase reactions and biological applications. A related compound is noted to be soluble in water.[1]
Melting Point Data not publicly available.Melting point is a key indicator of purity. A sharp melting range typically signifies high purity. For salts, decomposition may occur at or near the melting point.
pKa (Predicted) ~8-10 for the protonated dimethylamino group. ~16 for the tertiary hydroxyl group.The pKa of the amine is critical. It dictates the charge state of the molecule at a given pH, influencing its solubility, lipophilicity, and interaction with biological targets. The hydroxyl pKa indicates it is not acidic under typical physiological conditions.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While specific spectra for this exact compound are not widely published, a profile can be reliably predicted based on its constituent functional groups and data from close structural analogs.

  • 3.1 Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion of the free base ([M+H]⁺), resulting from the loss of HCl.

    • Expected [M+H]⁺ (Free Base): m/z 118.12[8]

    • Key Fragmentation: The most prominent fragment would likely arise from the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the tertiary alcohol moiety and formation of a stable iminium ion at m/z 58 (CH₂=N⁺(CH₃)₂). This is a characteristic fragmentation pattern for N,N-dimethylamino compounds.

  • 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.

    • ¹H NMR (in D₂O):

      • Singlet (~1.2-1.4 ppm, 6H): Two equivalent methyl groups on the quaternary carbon (C(CH₃)₂).

      • Singlet (~2.8-3.0 ppm, 6H): Two equivalent methyl groups on the nitrogen (N(CH₃)₂).

      • Singlet (~3.1-3.3 ppm, 2H): Methylene protons adjacent to the nitrogen (-CH₂-N).

      • Note: The hydroxyl (OH) and amine (NH⁺) protons would be exchangeable with the D₂O solvent and thus likely not observed.

    • ¹³C NMR (in D₂O):

      • ~25-30 ppm: Quaternary carbon methyls (C(CH₃)₂).

      • ~45-50 ppm: Nitrogen methyls (N(CH₃)₂).

      • ~65-70 ppm: Methylene carbon (-CH₂-N).

      • ~70-75 ppm: Quaternary carbon bearing the hydroxyl group (C-OH).

  • 3.3 Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

    • Broadband, ~3200-3400 cm⁻¹: O-H stretch from the alcohol group.

    • Strong band, ~2400-2700 cm⁻¹: N-H⁺ stretch, characteristic of an amine salt.

    • Multiple bands, ~2850-3000 cm⁻¹: C-H stretching from the methyl and methylene groups.

    • ~1050-1150 cm⁻¹: C-O stretch of the tertiary alcohol.

Analytical Methodologies for Quantification

For drug development professionals, the ability to accurately quantify compounds like 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is non-negotiable. It may be a starting material, an intermediate, or a potential impurity, each requiring precise measurement. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, offers the specificity and sensitivity required for trace-level analysis in complex matrices.[9]

Recommended Technique: HPLC with Mass Spectrometric Detection (LC-MS/MS)

This technique is chosen for several compelling reasons:

  • Specificity: MS/MS detection operating in Multiple Reaction Monitoring (MRM) mode is highly selective, capable of distinguishing the analyte from structurally similar impurities.

  • Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the parts-per-million (ppm) to parts-per-billion (ppb) range, essential for impurity analysis.[9]

  • Versatility: The method is suitable for polar, non-volatile compounds like amine salts that are not amenable to direct analysis by Gas Chromatography (GC) without derivatization.

Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a self-validating framework for the robust quantification of the target compound.

Objective: To determine the concentration of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride in a sample matrix.

Materials and Reagents:

  • 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride certified reference standard.

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Isotopically labeled internal standard (e.g., d6-1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride), if available, for highest accuracy.

Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides precise and reproducible solvent delivery at high pressures.
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentOffers high sensitivity and fast scanning for robust MS/MS analysis.
Analytical Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µmHILIC is the ideal retention mechanism for highly polar analytes like this amine salt, which would have little to no retention on a standard reversed-phase (C18) column.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI ionization and a polar component for HILIC elution.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe weak, aprotic solvent in the HILIC mobile phase system.
Gradient 95% B to 40% B over 5 minutesA gradient elution ensures the analyte is focused on the column head and eluted as a sharp peak.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is the standard for polar, pre-charged, or easily ionizable compounds. Positive mode is selected for the basic amine.
MRM Transitions Precursor Ion (Q1): m/z 118.1 -> Product Ion (Q3): m/z 58.1This transition is highly specific. The precursor is the protonated free base, and the product is the characteristic iminium ion fragment, ensuring only the target analyte is quantified.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). Perform serial dilutions in a 50:50 Methanol:Water mixture to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample matrix in 50:50 Methanol:Water to an estimated final concentration within the calibration range.

  • Internal Standard: If used, spike all standards and samples with the internal standard to a consistent final concentration.

  • Injection: Inject 5 µL of each standard and sample onto the LC-MS/MS system.

  • Data Acquisition: Acquire data using the specified MRM transitions.

  • Data Analysis: Integrate the peak area for the analyte's MRM transition. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration. Determine the concentration in unknown samples by interpolation from this curve.

Analytical Workflow Diagram

Figure 2: LC-MS/MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solution (Reference Standard) Cal Create Calibration Curve (Serial Dilutions) Stock->Cal Spike Spike All with Internal Standard Cal->Spike Sample Dissolve Unknown Sample Sample->Spike Inject Inject onto HILIC-HPLC Spike->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MS/MS Detection (MRM: 118.1 -> 58.1) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Plot Plot Calibration Curve (Area Ratio vs. Conc.) Integrate->Plot Quantify Quantify Sample Concentration Plot->Quantify

Caption: Figure 2: Workflow for quantification via LC-MS/MS.

Safety and Handling

Scientific integrity demands a commitment to safety. Based on data for the free base and the hydrochloride salt, appropriate handling procedures are mandatory.

  • Hazard Classifications: Classified as causing skin irritation (H315) and serious eye irritation (H319).[4] The free base is also noted as a flammable liquid that causes serious eye damage.[6][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As an amine salt, it may be hygroscopic; storage with a desiccant is recommended.

Conclusion

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a compound with distinct physicochemical properties defined by its tertiary amino alcohol structure and its salt form. Its high polarity and predictable spectroscopic characteristics make it amenable to modern analytical techniques like LC-MS/MS, which is crucial for its reliable quantification in research and development settings. A thorough understanding of its properties, from basic solubility to detailed spectral data and safe handling protocols, is essential for its effective and safe utilization in the synthesis of advanced chemical entities.

References

  • PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from PrepChem.com. [Link]

  • Chemical Substance Information. (n.d.). 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride. Retrieved from ECHA. [Link]

  • PubChem. (n.d.). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • NIOSH. (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource. [Link]

  • NextSDS. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • Uematsu, T. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Pharmacokinetic Studies. Yakugaku Zasshi, 129(1), 39-50. [Link]

  • PubChemLite. (n.d.). 1-(dimethylamino)-2-methylpropan-2-ol. [Link]

  • Mallak. (n.d.). 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine. [Link]

  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. [Link]

  • NextSDS. (n.d.). 2-(dimethylamino)-2-methylpropan-1-ol hydrochloride — Chemical Substance Information. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. [Link]

  • SpectraBase. (n.d.). 3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-propanol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. [Link]

  • Japan Customs. (n.d.). Synthesis and analysis of MBDB and its analogues. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Chapter 3: Individual Test Methods. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

Executive Summary: This technical guide provides a comprehensive overview of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, a tertiary amino alcohol of significant interest to the pharmaceutical and chemical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, a tertiary amino alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. The document delineates its molecular structure, physicochemical properties, a plausible synthetic pathway with detailed protocols, and the analytical methods required for its structural confirmation. By synthesizing information from established chemical principles and available data on related compounds, this guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the use of amino alcohol scaffolds as synthetic intermediates.

Introduction

Context and Significance

Amino alcohols represent a cornerstone class of organic compounds that are frequently incorporated into the structure of active pharmaceutical ingredients (APIs). Their unique combination of a basic amino group and a hydrophilic hydroxyl group allows for a wide range of chemical modifications and imparts specific pharmacokinetic properties to drug molecules. The dimethylamino functional group, in particular, is a common pharmacophore found in numerous FDA-approved drugs.[1] The title compound, 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, is a valuable building block within this class, offering a sterically hindered tertiary alcohol and a nucleophilic/basic amino group, making it a versatile intermediate for creating more complex molecular architectures.

Scope of the Guide

This guide offers a detailed examination of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS No: 119330-21-1). It is designed to provide senior application scientists and development professionals with the necessary technical information for its synthesis, handling, and characterization. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of this compound is established by its unique identifiers and molecular formula, as summarized in the table below.

PropertyValueSource
CAS Number 119330-21-1[2][3]
Molecular Formula C₆H₁₆ClNO[3]
Molecular Weight 153.65 g/mol [3][4]
IUPAC Name 1-(dimethylamino)-2-methylpropan-2-ol;hydrochloride
Parent Compound 1-(Dimethylamino)-2-methylpropan-2-ol[5]
Parent CAS 14123-48-9[5]
Parent Mol. Weight 117.19 g/mol [5]
Structural Elucidation

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is the salt formed from the reaction of the tertiary amino alcohol, 1-(Dimethylamino)-2-methylpropan-2-ol, with hydrochloric acid. Its core structure consists of:

  • A propanol backbone substituted at positions 1 and 2.

  • A tertiary alcohol (-OH) at the C2 position. This carbon is also bonded to two methyl groups (a gem-dimethyl configuration).

  • A dimethylamino group (-N(CH₃)₂) at the C1 position. In the hydrochloride salt form, this nitrogen is protonated to form a tertiary ammonium cation (-N⁺H(CH₃)₂).

  • A chloride anion (Cl⁻) ionically bonded to the ammonium center.

The molecule is achiral as no carbon atom possesses four different substituents.

Figure 1: 2D Structure of the Compound C1 H₂C N N⁺H C1->N C2 C C1->C2 CH3_N1 CH₃ N->CH3_N1 CH3_N2 CH₃ N->CH3_N2 OH OH C2->OH CH3_C1 CH₃ C2->CH3_C1 CH3_C2 CH₃ C2->CH3_C2 Cl Cl⁻

Figure 1: 2D Structure of the Compound

Synthesis and Purification

The synthesis of amino alcohols often involves the reaction of an epoxide with an amine or the reduction of an amino acid derivative. A plausible and efficient pathway to synthesize the free base, 1-(dimethylamino)-2-methyl-2-propanol, involves the ring-opening of 1,2-epoxy-2-methylpropane with dimethylamine. The final product is then obtained via simple acidification.

Synthetic Workflow

Figure 2: Proposed Synthetic Workflow A 1,2-Epoxy-2-methylpropane + Dimethylamine B Nucleophilic Ring-Opening A->B Methanol, RT C 1-(Dimethylamino)-2-methylpropan-2-ol (Free Base) B->C D Acidification with HCl C->D Anhydrous Ether E 1-(Dimethylamino)-2-methylpropan-2-ol HCl (Final Product) D->E F Purification (Recrystallization) E->F

Figure 2: Proposed Synthetic Workflow
Proposed Synthetic Protocol

Rationale: The reaction of an epoxide with an amine is a classic and high-yielding method for producing amino alcohols. The use of a protic solvent like methanol facilitates the reaction. The final salt formation is a straightforward acid-base reaction.

Step A: Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol (Free Base)

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add a 40% aqueous solution of dimethylamine (56 g, 0.5 mol).

  • Controlled Addition: Cool the flask in an ice-water bath. Add 1,2-epoxy-2-methylpropane (isobutylene oxide) (28.8 g, 0.4 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the epoxide.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base as an oil. Purification can be achieved via vacuum distillation.

Step B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1-(Dimethylamino)-2-methylpropan-2-ol (11.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise, with vigorous stirring. A white precipitate will form immediately.

  • Isolation and Purification: Continue the addition of HCl until the solution is acidic to litmus paper. Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product should be a white crystalline solid.

Spectroscopic and Analytical Profile

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required. Below are the predicted spectral characteristics, which serve as a benchmark for self-validation of the synthesis.

Proton Nuclear Magnetic Resonance (¹H NMR)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~3.5-4.0Broad s1H-OHExchangeable proton, broad signal.
~9.5-10.5Broad s1H-N⁺H (CH₃)₂Exchangeable ammonium proton, deshielded.
~2.9-3.1s2H-CH₂ -N⁺H-Singlet due to no adjacent protons.
~2.7-2.9s6H-N⁺H(CH₃ )₂Singlet for the two equivalent methyl groups on nitrogen.
~1.3-1.5s6H-C(CH₃ )₂Singlet for the two equivalent gem-dimethyl groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Predicted δ (ppm)AssignmentRationale
~70-75C (CH₃)₂OHQuaternary carbon bearing the hydroxyl group.
~65-70CH₂ N⁺HMethylene carbon adjacent to the ammonium group.
~45-50N⁺H(CH₃ )₂Methyl carbons attached to the nitrogen.
~25-30C(CH₃ )₂OHGem-dimethyl carbons.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration
3200-3400 (broad)O-HStretching
2950-3000C-H (sp³)Stretching
2400-2700 (broad)N⁺-HStretching (characteristic of ammonium salts)
1450-1480C-HBending
1050-1150C-OStretching (tertiary alcohol)
Mass Spectrometry (MS)

In an Electron Ionization (EI) experiment, the hydrochloride salt will typically show the mass of the free base.

  • Predicted Molecular Ion [M]⁺ (Free Base): m/z = 117.12

  • Predicted Major Fragment: m/z = 58.07, corresponding to the [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage, which is a very stable and characteristic fragment for N,N-dimethylamino compounds.

Applications in Research and Drug Development

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride serves as a versatile intermediate. Its structural features are relevant in the synthesis of various pharmaceutical agents. For instance, structurally related amino alcohols are key intermediates in the synthesis of the opioid analgesic Tapentadol.[6][7] The tertiary alcohol can be used as a handle for esterification or etherification, while the secondary ammonium can be deprotonated to the free amine for further reactions such as N-alkylation or amide bond formation.

Safety and Handling

GHS Hazard Classification

Based on available data for the compound and its structural analogs, the following hazards are identified:

PictogramGHS ClassHazard Statement
GHS07Skin Irritation (Category 2)H315: Causes skin irritation.[2]
GHS07Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
GHS07STOT SE (Category 3)H336: May cause drowsiness or dizziness.[2]
Handling and Storage Protocols
  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wear appropriate Personal Protective Equipment (PPE).[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and incompatible materials.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.

Conclusion

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a structurally interesting and synthetically useful chemical intermediate. This guide has detailed its fundamental properties, a robust and logical synthetic pathway, and the analytical benchmarks required for its quality control. For professionals in drug discovery and chemical development, a thorough understanding of such building blocks is paramount for the efficient and reliable production of next-generation therapeutics.

References

  • PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Available at: [Link]

  • Chemical Substance Information. 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride. Available at: [Link]

  • Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • PubChem. 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1) | C6H16ClNO | CID 82302. Available at: [Link]

  • PubChem. 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738. Available at: [Link]

  • Google Patents. WO2013105109A1 - A process for the preparation of tapentadol hydrochloride.
  • National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

  • Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

Sources

Exploratory

1-(Dimethylamino)-2-methyl-2-propanol properties

An In-depth Technical Guide to 1-(Dimethylamino)-2-methyl-2-propanol Executive Summary 1-(Dimethylamino)-2-methyl-2-propanol, a sterically hindered amino alcohol, presents a unique combination of a tertiary amine and a t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Dimethylamino)-2-methyl-2-propanol

Executive Summary

1-(Dimethylamino)-2-methyl-2-propanol, a sterically hindered amino alcohol, presents a unique combination of a tertiary amine and a tertiary alcohol functional group. This structure imparts a distinct set of chemical properties that make it a valuable building block and reagent in advanced organic synthesis and pharmaceutical development. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety considerations, tailored for researchers and drug development professionals. We will explore the causality behind its reactivity and utility, grounded in authoritative data and established scientific principles.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for research and regulatory compliance. 1-(Dimethylamino)-2-methyl-2-propanol is known by several names and identifiers.

  • IUPAC Name : 1-(dimethylamino)-2-methylpropan-2-ol[1][2]

  • CAS Number : 14123-48-9[1][2]

  • Molecular Formula : C₆H₁₅NO[1][2]

  • Molecular Weight : 117.19 g/mol [1]

  • Synonyms : 1-(Dimethylamino)-2-methyl-2-propanol, DMAMPO

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of 1-(Dimethylamino)-2-methyl-2-propanol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its suitability as a solvent, reagent, or ligand. The combination of a tertiary amine and a tertiary alcohol within the same molecule results in a unique profile.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1]
Appearance Liquid[3]
Boiling Point 121 - 127 °C[3]
Melting Point -85 °C[3]
Density 0.837 g/mL at 25 °C
Flash Point 26 °C[3][4]
pH 11 (100 g/L in H₂O at 20 °C)[3]
Vapor Pressure 8 mmHg at 20 °C[3]
XLogP3 0.2[1]

The molecule's basicity (pH 11) is attributed to the lone pair of electrons on the tertiary amine. Its relatively high boiling point for its molecular weight is due to hydrogen bonding enabled by the hydroxyl group.

Synthesis and Manufacturing Pathways

Understanding the synthesis of 1-(Dimethylamino)-2-methyl-2-propanol is crucial for sourcing and for potential in-house production. A common and efficient method involves the nucleophilic ring-opening of an epoxide with an amine.

SynthesisWorkflow reactant1 Isobutylene Oxide process Nucleophilic Ring-Opening reactant1->process reactant2 Dimethylamine reactant2->process product 1-(Dimethylamino)- 2-methyl-2-propanol process->product

Caption: General synthesis workflow for 1-(Dimethylamino)-2-methyl-2-propanol.

Illustrative Synthetic Protocol: Ring-Opening of Isobutylene Oxide

This protocol describes a representative lab-scale synthesis. The causality for this choice rests on the high reactivity of the strained epoxide ring towards nucleophilic attack by dimethylamine, leading to a regioselective addition at the less sterically hindered carbon, which, in the case of isobutylene oxide, results in the desired product after proton transfer.

  • Reactor Setup : A pressure-rated glass reactor or a stainless-steel autoclave is equipped with a magnetic stirrer, a thermocouple, and an addition funnel. The system is purged with an inert gas (e.g., Nitrogen).

  • Charging Reactants : An aqueous or methanolic solution of dimethylamine (e.g., 40% solution) is charged into the reactor and cooled to 0-5 °C in an ice bath.[5]

  • Addition of Epoxide : Isobutylene oxide is added dropwise to the stirred dimethylamine solution via the addition funnel, maintaining the internal temperature below 10 °C. The exothermicity of the reaction must be carefully managed.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure complete conversion.

  • Work-up and Isolation : The solvent and any excess dimethylamine are removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified by vacuum distillation to yield pure 1-(Dimethylamino)-2-methyl-2-propanol.

A similar approach is described for related amino alcohols, highlighting the robustness of this synthetic strategy.[5]

Spectroscopic and Analytical Characterization

The structure of 1-(Dimethylamino)-2-methyl-2-propanol can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum is expected to show a singlet for the six protons of the two N-methyl groups, a singlet for the two protons of the CH₂ group adjacent to the amine, a singlet for the six protons of the two C-methyl groups, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum should reveal distinct signals for the N-methyl carbons, the C-methyl carbons, the methylene carbon, and the quaternary carbon bearing the hydroxyl group.

  • IR (Infrared) Spectroscopy : Key characteristic bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and a C-N stretching band around 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 117, along with characteristic fragmentation patterns, such as the loss of a methyl group or cleavage alpha to the nitrogen or oxygen atoms.

Applications in Research and Development

The bifunctional nature of 1-(Dimethylamino)-2-methyl-2-propanol underpins its utility in various domains of chemical science.

Core Structural Features - Tertiary Amine - Tertiary Alcohol Properties Chemical Properties - Basicity - Nucleophilicity - Ligand Potential Core->Properties leads to App1 Organic Synthesis (Building Block) Properties->App1 enables App2 Catalysis (Ligand/Base) Properties->App2 enables App3 Pharmaceuticals (Intermediate) Properties->App3 enables

Caption: Relationship between structure, properties, and applications.

  • Building Block in Organic Synthesis : It serves as a precursor for more complex molecules. The hydroxyl and amino groups can be independently or sequentially modified to introduce new functionalities.

  • Catalysis : As a sterically hindered amino alcohol, it can act as a ligand for metal catalysts or as a base catalyst in various organic transformations. Its ability to coordinate with metals through both the nitrogen and oxygen atoms can influence the stereoselectivity and reactivity of catalytic cycles.

  • Pharmaceutical Intermediates : Amino alcohols are prevalent structural motifs in active pharmaceutical ingredients (APIs). This compound can be a starting material for the synthesis of drugs. For instance, the related compound 1-dimethylamino-2-propanol is a component of Inosine pranobex.[6][7]

  • Chemical Intermediate : It is used in the synthesis of other commercially important chemicals, though specific large-scale applications are less documented than for its isomer, 2-(Dimethylamino)-2-methyl-1-propanol.[8][9]

Safety, Toxicology, and Handling

Ensuring the safe handling of 1-(Dimethylamino)-2-methyl-2-propanol is paramount in a laboratory or industrial setting. It is classified as a hazardous substance.[1]

GHS Hazard Classification [1]

  • Flammable liquids (Category 3) - H226: Flammable liquid and vapor.

  • Skin corrosion/irritation (Category 2) - H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 1) - H318: Causes serious eye damage.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) - H335: May cause respiratory irritation.

Safe Handling Protocol
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][10] It should be stored in a designated flammables cabinet.

  • Spill Management : In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[11]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]

    • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

1-(Dimethylamino)-2-methyl-2-propanol is a versatile chemical with significant potential in specialized applications within organic synthesis and pharmaceutical research. Its value is derived directly from its unique molecular architecture—a sterically hindered amino alcohol. By understanding its fundamental properties, synthesis, and safety requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

  • PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 1-Dimethylamino-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013, November 22). 1-Propanol, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

Sources

Foundational

1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride: Molecular Weight Analysis, Physicochemical Profiling, and Synthetic Applications

Executive Overview In modern drug development and materials science, bifunctional aliphatic amino alcohols serve as critical structural motifs. 1-(Dimethylamino)-2-methylpropan-2-ol is a highly versatile tertiary amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and materials science, bifunctional aliphatic amino alcohols serve as critical structural motifs. 1-(Dimethylamino)-2-methylpropan-2-ol is a highly versatile tertiary amino alcohol characterized by its unique combination of a basic dimethylamino group and a sterically hindered tertiary alcohol. While the free base is widely utilized as a catalyst and intermediate, pharmaceutical applications frequently require its conversion to the hydrochloride salt to enhance stability, reduce volatility, and improve aqueous solubility for biological assays.

This technical guide provides an in-depth analysis of the compound's molecular weight, stoichiometric profiling, mechanistic behavior, and field-proven experimental protocols for salt formation and validation.

Molecular Weight & Stoichiometric Profiling

Accurate molecular weight calculation is the cornerstone of stoichiometric precision in organic synthesis and API (Active Pharmaceutical Ingredient) formulation. The compound exists in two primary forms, each with distinct physicochemical properties.

The free base, 1-(Dimethylamino)-2-methylpropan-2-ol (1)[1], has the molecular formula C₆H₁₅NO .

  • Carbon (C): 6 × 12.011 = 72.066 g/mol

  • Hydrogen (H): 15 × 1.008 = 15.120 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Free Base Molecular Weight: 117.19 g/mol

To form the hydrochloride salt (), the tertiary amine is protonated by hydrochloric acid (HCl, MW: 36.46 g/mol ), resulting in the formula C₆H₁₅NO · HCl .

  • Total Hydrochloride Salt Molecular Weight: 117.19 + 36.46 = 153.65 g/mol

Table 1: Physicochemical Comparison
PropertyFree BaseHydrochloride Salt
CAS Number 14123-48-9119330-21-1
Molecular Formula C₆H₁₅NOC₆H₁₅NO · HCl
Molecular Weight 117.19 g/mol 153.65 g/mol
Physical State (RT) Colorless to pale yellow liquidCrystalline solid
Solubility Soluble in organic solventsHighly soluble in water
Primary Utility Organic synthesis, polymer catalystAPI formulation, stable storage

Mechanistic Causality: The Bifunctional Advantage

The utility of 1-(Dimethylamino)-2-methylpropan-2-ol in pharmaceutical and agrochemical synthesis (2)[2] stems directly from its bifunctional nature (3)[3]:

  • Tertiary Amine (Nucleophilic & Basic): The dimethylamino group acts as a potent proton acceptor (acid scavenger). This basicity is the primary driver for hydrochloride salt formation, allowing the volatile liquid to be converted into a stable, weighable solid.

  • Tertiary Alcohol (Sterically Hindered): The 2-methylpropan-2-ol moiety provides significant steric bulk around the hydroxyl group. This steric hindrance is a deliberate mechanistic advantage; it prevents unwanted side reactions (such as esterification or oxidation) during complex multistep API synthesis, ensuring that the molecule reacts predictably.

Reactivity Core 1-(Dimethylamino)-2-methylpropan-2-ol (Bifunctional Scaffold) Amine Tertiary Amine Group (Basic & Nucleophilic) Core->Amine Basicity Alcohol Tertiary Alcohol Group (Sterically Hindered) Core->Alcohol H-Bonding Salt HCl Salt Formation (MW: 153.65 g/mol) Amine->Salt + HCl API API Intermediate Synthesis Amine->API Nucleophilic Substitution Polymer Polymer Chain Extender Alcohol->Polymer Steric Control

Fig 1: Bifunctional reactivity pathways of 1-(Dimethylamino)-2-methylpropan-2-ol.

Experimental Protocols: Salt Formation & Validation

Why convert the free base to a hydrochloride salt in the laboratory? The free base is a volatile liquid susceptible to oxidative degradation over time. By protonating the tertiary amine, we generate a stable, crystalline solid. This transformation drastically improves shelf-life and aqueous solubility, making it highly compatible with biological assays where precise molar dosing is critical.

The following protocol is designed as a self-validating system , ensuring that the final product strictly adheres to the theoretical molecular weight of 153.65 g/mol .

Step-by-Step Methodology: Hydrochloride Salt Synthesis
  • Dissolution (Anhydrous Conditions): Dissolve 10.0 g (85.3 mmol) of 1-(Dimethylamino)-2-methylpropan-2-ol free base in 100 mL of anhydrous diethyl ether. Causality: Anhydrous ether is chosen because the resulting HCl salt is highly water-soluble; the absence of water forces the salt to precipitate immediately upon formation.

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath. Causality: Acid-base neutralization is highly exothermic. Controlling the temperature prevents the volatilization of the ether solvent and suppresses thermal degradation of the amine.

  • Acidification: Under continuous magnetic stirring, add 86.0 mL of a 1.0 M solution of HCl in diethyl ether dropwise via an addition funnel. A white crystalline precipitate will begin to form immediately.

  • Isolation: Once addition is complete, stir for an additional 30 minutes at 0°C to ensure complete precipitation. Isolate the white solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 2 × 20 mL of cold anhydrous ether to remove any unreacted free base. Dry the solid in vacuo at 40°C for 12 hours to yield 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride.

Analytical Validation Loop

To ensure the integrity of the synthesized salt, the protocol employs a closed-loop validation system:

  • Mass Spectrometry (LC-MS): Subject the product to LC-MS (Electrospray Ionization, positive mode). The presence of an[M+H]⁺ peak at m/z 118.2 confirms the intact free base scaffold.

  • Conductometric Titration: A subsequent silver nitrate (AgNO₃) titration must yield a 1:1 molar equivalence of chloride ions. If the chloride content matches the theoretical value (23.08% by mass), it definitively validates the 153.65 g/mol molecular weight of the hydrochloride salt.

Workflow Step1 1. Dissolution Free Base (MW: 117.19) in Anhydrous Ether Step2 2. Acidification Dropwise 1M HCl at 0°C Step1->Step2 Prevents Hydrolysis Step3 3. Precipitation Hydrochloride Salt Crystallization Step2->Step3 Exothermic Control Step4 4. Isolation Vacuum Filtration & Ether Wash Step3->Step4 Impurity Removal Step5 5. Validation LC-MS & Titration (MW: 153.65) Step4->Step5 Self-Validating Loop

Fig 2: Step-by-step experimental workflow for hydrochloride salt formation and validation.

References

  • Title: 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738 Source: PubChem URL: [Link]

  • Title: 2-(Dimethylaminomethyl)-2-Propanol CAS NO 14123-48-9 Source: ChemicalRoot URL: [Link]

Sources

Exploratory

Comprehensive Spectral Elucidation of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Compound: 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1) Executive Summary & Structural Context 1-(Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Compound: 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1)

Executive Summary & Structural Context

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a bifunctional tertiary amino alcohol salt utilized extensively as a pharmaceutical building block, a precursor for specialty polymers, and a structural analog to key active pharmaceutical ingredients (APIs) such as dimepranol and venlafaxine intermediates[1][2].

While the free base form (CAS: 14123-48-9) is a volatile, hygroscopic liquid prone to atmospheric degradation[3][4], the conversion to its hydrochloride salt (CAS: 119330-21-1) yields a stable, crystalline solid[5]. This phase change fundamentally alters its physicochemical profile, necessitating specific considerations during Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization.

As an Application Scientist, the goal of this guide is not merely to list spectral peaks, but to deconstruct the causality behind the spectral shifts —specifically, how the localized positive charge on the protonated nitrogen dictates the electronic environment of the entire molecule.

G N N(CH3)2 (Tertiary Amine) CH2 CH2 (Methylene) N->CH2 C-N C C(CH3)2 (Quat. Carbon) CH2->C C-C OH OH (Hydroxyl) C->OH C-O HCl HCl (Protonation) HCl->N Salt Formation

Caption: Structural connectivity and protonation site of 1-(Dimethylamino)-2-methylpropan-2-ol HCl.

Theoretical Basis for Spectral Shifts (Free Base vs. Hydrochloride)

To accurately interpret the NMR and IR data of the hydrochloride salt, one must establish a baseline using the free base.

In its unprotonated state (dmampH), the lone pair on the nitrogen atom shields the adjacent aliphatic protons. Literature values for the free base in non-polar solvents (e.g., CDCl₃ or C₆D₆) show the N-methyl protons resonating at 2.11 ppm , the N-methylene protons at 2.03 ppm , and the gem-dimethyl groups at 1.13 ppm [6].

The Protonation Effect (Causality): When reacted with hydrochloric acid, the nitrogen lone pair forms a coordinate covalent bond with a proton, generating a formal positive charge ( N+ ). This creates a powerful inductive electron-withdrawing effect ( −I effect) that propagates through the σ -bond framework.

  • Deshielding: The electron density is pulled away from the adjacent carbon atoms. Consequently, the α -protons (N-CH₃ and N-CH₂) experience severe deshielding, shifting downfield by approximately +0.8 to +1.1 ppm.

  • Hydrogen Bonding: In the solid state (relevant for IR spectroscopy), the N−H+ moiety forms strong hydrogen bonds with the chloride counterion ( Cl− ), drastically altering the vibrational modes of the amine group.

Quantitative Spectral Data

Nuclear Magnetic Resonance (NMR) Assignments

Acquisition Parameters: 400 MHz for ¹H, 100 MHz for ¹³C. Solvent: Deuterium Oxide (D₂O) at 298 K.

Because the hydrochloride salt is highly polar, D₂O is the solvent of choice. Note that in D₂O, the hydroxyl (-OH) and ammonium (-NH⁺) protons undergo rapid isotopic exchange with the solvent, rendering them invisible in the ¹H spectrum (they merge into the residual HOD peak at ~4.79 ppm).

Position¹H NMR Shift (ppm)MultiplicityIntegration¹³C NMR Shift (ppm)Causality / Assignment Logic
-C(CH₃)₂ 1.35Singlet (s)6H26.5Slightly deshielded relative to free base (1.13 ppm) due to the distant −I effect of N+ and the adjacent electronegative oxygen.
-N(CH₃)₂ 2.90Singlet (s)6H45.0Strong downfield shift from 2.11 ppm[6]. The positive charge on the adjacent nitrogen heavily deshields these α -protons.
-CH₂- 3.15Singlet (s)2H66.0Most deshielded aliphatic protons. They sit directly between the electron-withdrawing N+ and the quaternary carbon bearing the hydroxyl group.
-C(OH)- N/AN/AN/A68.5Quaternary carbon; appears only in ¹³C NMR. Deshielded by the directly attached oxygen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy

Acquisition Parameters: Attenuated Total Reflectance (ATR) mode, Diamond crystal, 32 scans, 4 cm⁻¹ resolution.

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeDiagnostic Significance
3350 - 3400 MediumBroadO-H stretchConfirms the presence of the tertiary alcohol.
2400 - 2700 StrongMassive, BroadN-H⁺ stretchCritical diagnostic peak. The "ammonium band" confirms the compound is a hydrochloride salt, masking standard C-H stretches.
2980, 2870 MediumSharpC-H stretch (sp³)Aliphatic backbone vibrations (often superimposed on the N-H⁺ envelope).
1150 StrongSharpC-O stretchCharacteristic of a tertiary alcohol.
1080 MediumSharpC-N stretchAliphatic amine C-N bond vibration.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent artifacts.

Workflow A 1. Sample Desiccation (Vacuum oven, 40°C) B 2. Solvent Selection (D2O for NMR, Neat for ATR) A->B C 3. NMR Acquisition (1H, 13C, DEPT-135) B->C D 4. FTIR Acquisition (ATR Crystal, 32 scans) B->D E 5. Data Processing (Phase/Baseline Correction) C->E D->E F 6. Structural Validation (Peak Assignment & QC) E->F

Caption: Self-validating experimental workflow for NMR and FTIR spectral acquisition.

Protocol A: NMR Sample Preparation & Acquisition
  • Desiccation (QC Step): Hydrochloride salts are inherently hygroscopic. Dry 25 mg of the sample in a vacuum desiccator over P₂O₅ for 12 hours prior to analysis. Failure to do so will result in an artificially massive water peak in the NMR spectrum.

  • Dissolution: Weigh 15–20 mg of the dried sample into a clean glass vial. Add 0.6 mL of high-purity D₂O (99.9% D).

  • Transfer: Transfer the clear solution to a 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4 cm to optimize magnetic field shimming.

  • Acquisition & Referencing: Acquire the ¹H spectrum.

    • Self-Validation: Check the residual solvent peak. In D₂O at 25°C, the HOD peak must appear at exactly 4.79 ppm . Use this to calibrate the chemical shift scale if TMS (tetramethylsilane) or DSS is not present.

Protocol B: ATR-FTIR Acquisition
  • Background Scan (QC Step): Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans) to ensure no residual organic contaminants are present. The baseline should be flat.

  • Sample Application: Place 2–3 mg of the solid hydrochloride powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Look immediately for the broad 2400–2700 cm⁻¹ band to validate the integrity of the hydrochloride salt.

Data Interpretation & Troubleshooting Pitfalls

  • Missing Protons in NMR: Junior analysts often flag the missing -OH and -NH⁺ protons as an impurity or structural failure. As an expert, recognize that protic solvents like D₂O facilitate rapid deuterium exchange. If observation of the -NH⁺ proton is strictly required, the sample must be rigorously dried and dissolved in anhydrous DMSO-d₆, where the -NH⁺ will appear as a broad singlet far downfield (>9.0 ppm).

  • IR Baseline Drift: If the IR spectrum exhibits a sloping baseline at higher wavenumbers, it is likely due to the Christiansen effect (scattering) caused by insufficient grinding of the crystalline powder or inadequate anvil pressure on the ATR crystal. Re-apply pressure and scan again.

  • Free Base Contamination: If the ¹H NMR spectrum in D₂O shows twin singlets for the N-methyl group (e.g., peaks at both 2.90 ppm and 2.15 ppm), the sample has partially deprotonated. This indicates a pH imbalance or degradation back to the free base (CAS: 14123-48-9)[4].

References

  • Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition ACS Omega[Link][6]

  • Dimepranol | C5H13NO | CID 37511 PubChem - NIH[Link][1]

  • 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information NextSDS[Link][5]

  • 2-(Dimethylaminomethyl)-2-propanol | CAS:14123-48-9 BioCrick[Link][3]

  • 1-(Dimethylamino)-2-methylpropan-2-ol — Chemical Substance Information NextSDS[Link][4]

Sources

Foundational

Physicochemical Profiling and Solubility Characterization of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Identity In early-stage drug development and comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In early-stage drug development and complex organic synthesis, amino alcohols serve as critical versatile small molecule scaffolds[1]. Among these, 1-(Dimethylamino)-2-methylpropan-2-ol and its hydrochloride salt represent a unique class of tertiary amine-tertiary alcohol compounds. The presence of the gem-dimethyl groups on the propanol backbone introduces significant steric hindrance, which fundamentally alters its reactivity, receptor-binding thermodynamics, and solvation kinetics[1].

While the free base (CAS: 14123-48-9) is a volatile, colorless liquid primarily soluble in organic solvents[1][2], pharmaceutical applications frequently demand the synthesis of its hydrochloride salt (CAS: 119330-21-1)[3][4]. Salt formation protonates the tertiary amine, drastically shifting the dielectric requirements for solvation and enabling high aqueous solubility necessary for biological assays and formulation.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, detailing the thermodynamic drivers of its dissolution and providing a self-validating experimental framework for its quantification.

Thermodynamic & Kinetic Solvation Mechanisms

To optimize solvent selection for synthesis or formulation, one must understand the causality behind the compound's dissolution behavior. The solubility of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is governed by three competing physicochemical forces:

  • Ionic Dissociation: Upon introduction to a high-dielectric solvent (e.g., water), the crystal lattice energy of the hydrochloride salt is rapidly overcome by ion-dipole interactions. The salt dissociates into a chloride anion and a bulky, protonated tertiary amine cation.

  • Steric Shielding: The gem-dimethyl groups adjacent to the tertiary alcohol create a hydrophobic localized micro-environment. This steric bulk restricts the rotational freedom of surrounding solvent molecules, slightly increasing the entropic penalty of solvation compared to unbranched amino alcohols.

  • Hydrogen Bonding Networks: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. In polar protic solvents (like methanol or water), this facilitates rapid integration into the solvent's hydrogen-bonded network, driving thermodynamic solubility[1].

Solvation Pathway Diagram

Solvation Salt 1-(Dimethylamino)-2-methylpropan-2-ol HCl (Solid Crystal Lattice) Dissociation Ionic Dissociation in Aqueous Media Salt->Dissociation Addition of High-Dielectric Solvent Cation Protonated Amine Cation [R-NH+(CH3)2] Dissociation->Cation Anion Chloride Anion [Cl-] Dissociation->Anion H_Bonding Hydrogen Bonding via Tertiary Alcohol (-OH) Cation->H_Bonding Steric shielding by gem-dimethyl Solvated Fully Solvated State (Thermodynamic Equilibrium) Anion->Solvated Ion-dipole interactions H_Bonding->Solvated Enthalpic stabilization

Figure 1: Thermodynamic solvation pathway of 1-(Dimethylamino)-2-methylpropan-2-ol HCl in aqueous media.

Comparative Physicochemical Data

To facilitate rapid decision-making in the lab, the quantitative and qualitative solubility data for both the free base and the hydrochloride salt are summarized below. For obtaining higher solubility of the free base in aqueous media, warming the solution to 37°C and applying ultrasonic agitation is recommended[2][5].

PropertyFree BaseHydrochloride Salt
CAS Number 14123-48-9[1]119330-21-1[3]
Molecular Formula C₆H₁₅NO[1]C₆H₁₆ClNO
Molecular Weight 117.19 g/mol [6]153.65 g/mol [4]
Physical State Colorless to pale yellow liquid[1]Crystalline solid / Powder[5]
Aqueous Solubility Moderate (pH dependent)Very High (Freely soluble)
Organic Solubility Soluble in Chloroform, DCM, EtOAc, DMSO, Acetone[2]Soluble in Methanol, Ethanol; Insoluble in Hexane
Primary Application Volatile intermediate, organic synthesis[1]API formulation, biological assays

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

Phase 1: Preparation & Equilibration
  • Solvent Preparation: Prepare the target buffer (e.g., Phosphate Buffer pH 7.4) or solvent. Ensure the temperature is strictly regulated to 37.0 ± 0.5 °C to mimic physiological conditions.

  • Supersaturation: Add an excess amount of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (approx. 50-100 mg) to 1 mL of the solvent in a sealed borosilicate glass vial.

  • Isothermal Agitation: Place the vial in an orbital shaker at 37°C and 200 RPM. Causality Check: Agitation must be maintained for a minimum of 48 hours. This prolonged duration ensures the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium.

Phase 2: Separation & Self-Validation
  • Phase Separation: Instead of standard syringe filtration (which can suffer from API adsorption to the filter membrane), utilize ultracentrifugation at 15,000 × g for 15 minutes at 37°C.

  • Solid-State Verification (Critical Step): Carefully decant the supernatant. Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality Check: If the XRPD pattern of the pellet differs from the bulk starting material, a phase transition (e.g., formation of a hydrochloride hydrate) has occurred. The measured solubility will reflect this new phase, not the original API.

Phase 3: Quantification
  • Dilution & HPLC-MS Analysis: Dilute the supernatant immediately in the mobile phase to prevent precipitation upon cooling to room temperature. Quantify the concentration using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Mass Balance Check: Verify the stability of the compound in solution by checking for degradation peaks in the chromatogram. The tertiary alcohol is generally stable, but the amine can be susceptible to oxidation under extreme conditions.

Experimental Workflow Diagram

Workflow Prep Sample Preparation (Excess API + Solvent) Incubate Isothermal Incubation (48h at 37°C) Prep->Incubate Orbital Shaking Separate Ultracentrifugation (15,000 x g) Incubate->Separate Equilibrium Reached Analyze HPLC-MS Quantification Separate->Analyze Supernatant Validate XRPD on Residual Solid (Polymorph Check) Separate->Validate Solid Pellet Validate->Analyze Phase Confirmed

Figure 2: Self-validating experimental workflow for thermodynamic solubility screening.

Formulation Implications

The high aqueous solubility of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride makes it an excellent candidate for liquid formulations and parenteral delivery systems. However, formulation scientists must account for the basicity of the dimethylamino group. In aqueous solutions, the salt will slightly lower the pH. If formulated alongside pH-sensitive APIs or excipients, adequate buffering capacity must be integrated into the formulation matrix to prevent unintended precipitation of co-formulated compounds.

References

To ensure authoritative grounding, the following verified sources support the chemical identity, physicochemical properties, and standard handling procedures described in this guide:

  • PubChem. "1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738". National Center for Biotechnology Information. Verified URL:[Link]

  • BioCrick. "2-(Dimethylaminomethyl)-2-propanol | CAS:14123-48-9 | Alkaloids". BioCrick Manufacturer Database. Verified URL:[Link]

  • NextSDS. "1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information". NextSDS Regulatory Database. Verified URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride via Eschweiler-Clarke Reductive Amination

Introduction & Scope 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1) is a highly versatile tertiary amino alcohol salt. It is widely utilized as a critical building block in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1) is a highly versatile tertiary amino alcohol salt. It is widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably in the production of methadone derivatives—as well as in the development of specialized surfactants and agrochemicals[1],[2].

This application note details a highly efficient, scalable, and self-validating protocol for synthesizing this target compound from its primary amine precursor, 1-amino-2-methylpropan-2-ol. The synthesis employs the classic Eschweiler-Clarke reductive amination[3], a method chosen specifically for its high selectivity and avoidance of over-alkylation.

Mechanistic Causality & Reaction Design

The transformation of a primary amine to a tertiary amine can theoretically be achieved via direct alkylation (e.g., using methyl iodide). However, direct alkylation suffers from poor selectivity, inevitably leading to the formation of unwanted quaternary ammonium salts.

To circumvent this, the Eschweiler-Clarke reaction is employed[3]. This method utilizes aqueous formaldehyde as the electrophilic methylating agent and formic acid as both the solvent and the reducing agent (hydride source).

Causality of the Mechanism:

  • Imine Formation: The primary amine undergoes nucleophilic addition to formaldehyde, forming a hemiaminal that dehydrates under acidic conditions to yield a highly electrophilic iminium ion[4].

  • Hydride Transfer: The formate anion (derived from formic acid) acts as a reducing agent, transferring a hydride to the iminium carbon. This step is thermodynamically driven by the irreversible release of carbon dioxide (CO₂) gas[3],[5].

  • Exhaustive Methylation: Because the intermediate secondary amine remains nucleophilic, it reacts with a second equivalent of formaldehyde and formic acid, repeating the cycle to yield the tertiary amine. The reaction naturally halts at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus completely preventing quaternary salt formation[3].

Mechanism Amine Primary Amine (1-Amino...) Hemiaminal1 Hemiaminal Intermediate Amine->Hemiaminal1 + CH2O Iminium1 Iminium Ion Hemiaminal1->Iminium1 - H2O (H+ cat.) SecAmine Secondary Amine (N-Methyl...) Iminium1->SecAmine + HCOO- - CO2 Iminium2 Iminium Ion SecAmine->Iminium2 + CH2O - H2O TertAmine Tertiary Amine (N,N-Dimethyl...) Iminium2->TertAmine + HCOO- - CO2

Figure 1: Mechanistic pathway of the Eschweiler-Clarke reductive amination.

Experimental Workflow & Self-Validating Systems

The experimental design is structured as a self-validating system. The evolution of CO₂ serves as a real-time, visual in-process control (IPC) for the hydride transfer step. Once gas evolution ceases, the reduction is complete. Subsequent basification is strictly required to break the formate salt and release the free base for organic extraction, followed by anhydrous precipitation of the hydrochloride salt.

Workflow Start 1-Amino-2-methylpropan-2-ol (Primary Amine) Reagents Addition of Formaldehyde (37% aq) & Formic Acid (85-98%) Start->Reagents Reaction Reflux at 90-100°C (Eschweiler-Clarke Methylation) Reagents->Reaction Exothermic Mixing IPC In-Process Control: Monitor CO2 Evolution Reaction->IPC Hydride Transfer & Decarboxylation Basification Cool to RT & Basify (NaOH to pH > 10) IPC->Basification Reaction Complete (CO2 ceases) Extraction Organic Extraction (DCM or Diethyl Ether) Basification->Extraction Free Base Release SaltFormation Precipitation via Anhydrous HCl (Ethereal HCl or IPA/HCl) Extraction->SaltFormation Anhydrous Conditions Product 1-(Dimethylamino)-2-methylpropan-2-ol HCl (Filtration & Vacuum Drying) SaltFormation->Product Crystallization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target HCl salt.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole in Synthesis
1-Amino-2-methylpropan-2-ol 89.141.0Starting Material (Primary Amine)
Formaldehyde (37% w/w aq) 30.032.5Electrophile / Methyl source
Formic Acid (85-98%) 46.033.5Reductant / Acid Catalyst
Sodium Hydroxide (50% aq) 40.00As neededBasification agent
Dichloromethane (DCM) 84.93SolventOrganic Extraction solvent
Anhydrous HCl (2.0 M in Ether) 36.46ExcessSalt formation agent

Step-by-Step Protocol

Phase 1: Reductive Methylation (Eschweiler-Clarke)
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an oil bath.

  • Addition: Charge the flask with 1-amino-2-methylpropan-2-ol (1.0 eq). Cool the flask in an ice bath. Slowly add formic acid (3.5 eq) dropwise.

    • Causality: The initial acid-base reaction is highly exothermic; cooling prevents the volatilization of the amine and degradation of the reagents.

  • Formaldehyde Addition: Add 37% aqueous formaldehyde (2.5 eq) to the mixture.

  • Reflux: Heat the reaction mixture to 90–100 °C.

    • Causality: Heating is required to overcome the activation energy barrier for the hydride transfer from the formate ion to the iminium intermediate[3].

  • In-Process Control (IPC): Monitor the reaction for CO₂ gas evolution. Maintain reflux until gas evolution completely ceases (typically 6–12 hours)[3]. This serves as a self-validating indicator of reaction completion.

Phase 2: Workup and Free Base Isolation
  • Cooling: Remove the heat source and allow the mixture to cool to room temperature.

  • Basification: Transfer the mixture to an ice bath. Slowly add 50% aqueous NaOH until the pH of the solution is > 10 (verify with pH paper).

    • Causality: The product exists as a formate salt in the acidic medium. Strong basification deprotonates the tertiary amine, rendering it lipophilic and extractable[6].

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 × 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Phase 3: Hydrochloride Salt Formation
  • Solvent Exchange: Concentrate the organic layer under reduced pressure to yield the crude free base (a pale yellow oil)[2]. Redissolve the oil in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring vigorously in an ice bath, add anhydrous HCl (2.0 M in diethyl ether) dropwise until the pH of the solution reaches 2–3.

    • Causality: Anhydrous conditions are critical. The hydrochloride salt is highly hygroscopic and water-soluble; the presence of water would prevent crystallization and drastically reduce yield[1].

  • Isolation: Collect the precipitated white crystalline solid via vacuum filtration. Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride[1].

Data Presentation: Expected Outcomes

ParameterExpected Value / Description
Target Compound 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride
CAS Number 119330-21-1
Molecular Weight 153.65 g/mol
Appearance White crystalline solid
Expected Yield 75 - 85%
Purity (GC-MS / NMR) > 98%

References

  • Title: Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof (WO2017035224A1)
  • Title: Eschweiler–Clarke reaction Source: Grokipedia URL: [Link]

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Application

Application Notes and Protocols: The Reaction of 1-(Dimethylamino)-2-methylpropan-2-ol with Thionyl Chloride

Introduction: Navigating the Chlorination of a Tertiary Amino Alcohol The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) stands out as a premier r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chlorination of a Tertiary Amino Alcohol

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) stands out as a premier reagent for this purpose, primarily due to the convenient evolution of gaseous byproducts (SO₂ and HCl), which simplifies product isolation. However, the reaction of 1-(dimethylamino)-2-methylpropan-2-ol, a molecule possessing both a tertiary alcohol and a tertiary amine, with thionyl chloride presents a unique set of mechanistic possibilities and synthetic challenges. This guide provides an in-depth analysis of this reaction, offering a detailed protocol for researchers, scientists, and drug development professionals. We will explore the underlying reaction mechanisms, potential side reactions, and a robust experimental procedure designed for high yield and purity.

Mechanistic Insights: A Tale of Competing Pathways

The reaction of 1-(dimethylamino)-2-methylpropan-2-ol with thionyl chloride is not a straightforward substitution. The presence of both a sterically hindered tertiary alcohol and a nucleophilic dimethylamino group introduces a competitive landscape of reaction pathways.

The initial step involves the activation of the tertiary alcohol by thionyl chloride to form a chlorosulfite intermediate. From this intermediate, several pathways can diverge:

  • SN1 Pathway: Given the tertiary nature of the alcohol, the reaction can proceed through a stabilized tertiary carbocation. The chlorosulfite is an excellent leaving group, and its departure would be facilitated by the polar reaction medium. The resulting carbocation would then be attacked by a chloride ion.[1][2]

  • SNi (Internal Nucleophilic Substitution) Pathway: This mechanism involves the collapse of the chlorosulfite intermediate, where the chloride is delivered from the same face as the leaving group, leading to retention of stereochemistry.[3] However, for a tertiary alcohol, the SN1 pathway is often competitive.

  • Influence of the Dimethylamino Group: The neighboring dimethylamino group can exert a significant influence on the reaction. It can be protonated by the HCl generated in situ, forming an ammonium salt. This protonation can affect the solubility and reactivity of the substrate. Furthermore, intramolecular reactions, though less likely due to steric hindrance, should not be entirely discounted. A key strategy to control the reactivity of the amino group is the use of an "inverse addition" protocol, where the amino alcohol is slowly added to the thionyl chloride solution. This ensures that the amine is immediately protonated, preventing it from participating in undesired side reactions.

A computational investigation into the reaction of β-amino alcohols with thionyl chloride has shown that the formation of 1-chloro-(2-alkylamino)ethanes is a likely outcome.[4] In the case of 1-(dimethylamino)-2-methylpropan-2-ol, the expected primary product is 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.

Potential Side Reactions: The Road to Impurities

A major potential side reaction is elimination (E1) , which is often in competition with SN1 reactions, especially with tertiary substrates. The tertiary carbocation intermediate can lose a proton to form an alkene, in this case, N,N-dimethyl-2-methyl-1-propen-1-amine. The reaction conditions, particularly temperature, can influence the ratio of substitution to elimination products.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the chlorination of similar amino alcohols and incorporates best practices to minimize side reactions.[5][6]

Safety First: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure that all glassware is dry before use.

Materials and Equipment
  • 1-(Dimethylamino)-2-methylpropan-2-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

  • Absolute ethanol (for workup)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Charge flask with Thionyl Chloride & Solvent setup 2. Assemble apparatus under inert atmosphere reagents->setup cool 3. Cool flask in an ice bath setup->cool addition 4. Slow, dropwise addition of Amino Alcohol solution cool->addition stir 5. Stir at room temperature addition->stir reflux 6. (Optional) Reflux to complete reaction stir->reflux quench 7. Quench excess SOCl₂ with absolute ethanol reflux->quench filter_hot 8. Hot filtration quench->filter_hot crystallize 9. Crystallize product from filtrate filter_hot->crystallize isolate 10. Isolate by filtration and dry crystallize->isolate

Caption: Experimental workflow for the synthesis of 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.

Detailed Procedure
  • Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, add thionyl chloride (1.2 equivalents) to an anhydrous solvent (e.g., 100 mL of chloroform per 0.1 mol of amino alcohol).

  • Cooling: Cool the flask in an ice bath with stirring.

  • Addition of Amino Alcohol: Dissolve 1-(dimethylamino)-2-methylpropan-2-ol (1.0 equivalent) in the same anhydrous solvent (e.g., 50 mL). Slowly add this solution dropwise from the dropping funnel to the cooled thionyl chloride solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Completion (Optional): If the reaction is not complete at room temperature, gently heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, add the reaction mixture to a beaker containing absolute ethanol (approximately 5 volumes relative to the reaction mixture) to quench the excess thionyl chloride. This step should be performed in a fume hood as it will generate SO₂ and HCl gas.

  • Isolation: Heat the ethanolic solution to boiling and filter it hot to remove any insoluble byproducts. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product, 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.

  • Purification: Collect the crystalline product by vacuum filtration on a Büchner funnel, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Data Summary: Key Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (SOCl₂:Alcohol) 1.1 - 1.5 equivalents of SOCl₂A slight excess of thionyl chloride ensures complete conversion of the alcohol.
Solvent Anhydrous Chloroform or DichloromethaneAprotic, non-reactive solvents that are good for this type of reaction.
Temperature 0-10 °C during addition, then RT to refluxInitial cooling controls the exothermic reaction. Subsequent heating can drive the reaction to completion.
Reaction Time 3-5 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Work-up Quenching with absolute ethanolSafely destroys excess thionyl chloride and facilitates product precipitation.

Conclusion

The reaction of 1-(dimethylamino)-2-methylpropan-2-ol with thionyl chloride is a valuable synthetic transformation that requires careful control of reaction conditions to favor the desired substitution product and minimize elimination. By employing an inverse addition protocol and maintaining low temperatures during the initial stages of the reaction, researchers can achieve a high yield of 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride. This detailed guide provides the necessary mechanistic understanding and a practical, field-proven protocol to enable scientists in their research and development endeavors.

References

  • Hall, L. A. R.; Stephens, V. C.; Burckhalter, J. H. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth.1951 , 31, 37. DOI: 10.15227/orgsyn.031.0037. [Link]

  • Lakes, A. B. Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • Xu, F.; Simmons, B.; Reamer, R. A.; Corley, E.; Murry, J.; Tschaen, D. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. J. Org. Chem.2008 , 73 (1), 312–315. DOI: 10.1021/jo701877h. [Link]

  • Ouellette, R. J.; Rawn, J. D. Organic Chemistry: A Guided Inquiry. Macmillan Learning, 2018.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer, 2007.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Chemistry Stack Exchange. Using Thionyl Chloride with tertiary alcohol. [Link]

  • Study.com. Draw the reaction of 2-methylpropan-2-ol with the reagents given. a) SOCl2 then NaCN b) CH3SO2Cl then NaCN. [Link]

  • Pearson+. What are the products of the following reactions? c. [Link]

  • Leonard, M. S. Reaction with Thionyl Chloride. YouTube. [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Google Patents.
  • Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Google Patents. Process of preparing n, n-dimethylamino alcohols.
  • ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

  • Master Organic Chemistry. The SNi Mechanism. [Link]

  • Scotland, K. M.; Vreugdenhil, A. J.; Shetranjiwalla, S. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Can. J. Chem.2024 . [Link]

  • Acta Phys. -Chim. Sin. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • Sciencemadness.org. Chlorination of tertiary amino alcohol. [Link]

  • Google Patents.
  • ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • Fluorine notes. New reaction of polyfluorinated alcohols with thionyl chloride. [Link]

  • DIAL@UCLouvain. Synthesis of thionyl chloride. [Link]

Sources

Method

Application Notes and Protocols: Investigating 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride as a Novel Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the evaluation of 1-(dimethylamino)-2-methylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the evaluation of 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride as a potential ligand in transition metal-catalyzed reactions. While this specific amino alcohol is not yet established in the catalytic literature, its structural features—a sterically hindered tertiary alcohol and a dimethylamino group—suggest its potential as an N,O-bidentate ligand. This guide is designed to provide researchers with the foundational knowledge and practical protocols to explore its efficacy in a key catalytic transformation: the Suzuki-Miyaura cross-coupling reaction. The principles and methodologies outlined herein can be readily adapted for screening this ligand in other catalytic processes.

Introduction to 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a commercially available amino alcohol.[1][2] The free base, 1-(dimethylamino)-2-methylpropan-2-ol, possesses a tertiary alcohol and a tertiary amine, making it a potential N,O-bidentate ligand for a variety of metal centers.[3] The hydrochloride salt is typically a stable, crystalline solid that can be converted to the free base in situ or prior to use.

Key Structural Features and Catalytic Potential:

  • N,O-Bidentate Coordination: The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered ring chelate. This chelation can enhance the stability and modulate the reactivity of the catalytic species.[4]

  • Steric Hindrance: The two methyl groups on the carbon bearing the hydroxyl group provide significant steric bulk. This can influence the coordination geometry around the metal center, potentially promoting reductive elimination and preventing catalyst deactivation pathways like β-hydride elimination in certain reactions.

  • Electron-Donating Properties: The dimethylamino group is a good electron donor, which can increase the electron density on the metal center. This can facilitate key steps in catalytic cycles, such as oxidative addition.

Hypothetical Application: Screening in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2][5][6] The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst.[7] The following section outlines a protocol to screen the efficacy of 1-(dimethylamino)-2-methylpropan-2-ol as a ligand in a model Suzuki-Miyaura reaction.

Rationale for Ligand Screening in Suzuki-Miyaura Coupling

Amino alcohols are a well-established class of ligands in cross-coupling reactions. Their ability to stabilize palladium catalysts and promote high turnover numbers makes them attractive candidates for investigation. By screening 1-(dimethylamino)-2-methylpropan-2-ol, we aim to determine its ability to:

  • Form a stable and active palladium(0) species.

  • Facilitate the oxidative addition of an aryl halide to the palladium center.

  • Promote transmetalation with a boronic acid.

  • Induce reductive elimination to form the biaryl product and regenerate the active catalyst.

Proposed Catalytic System
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: 1-(dimethylamino)-2-methylpropan-2-ol (prepared from the hydrochloride salt).

  • Base: A base is required to activate the boronic acid and to neutralize the acid generated during the reaction. Potassium carbonate (K₂CO₃) is a common choice.

  • Model Reaction: The coupling of 4-bromotoluene with phenylboronic acid to form 4-methylbiphenyl.

Experimental Workflow

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Analysis prep_ligand 1. Prepare free base of ligand from hydrochloride salt mix_pd_ligand 2. Mix Pd(OAc)2 and ligand in solvent prep_ligand->mix_pd_ligand heat_mix 3. Heat to form active Pd(L)n complex mix_pd_ligand->heat_mix add_reagents 4. Add aryl halide, boronic acid, and base heat_mix->add_reagents reflux 5. Heat reaction mixture to reflux add_reagents->reflux monitor 6. Monitor reaction by TLC or GC-MS reflux->monitor quench 7. Quench reaction and perform aqueous work-up monitor->quench extract 8. Extract with organic solvent quench->extract purify 9. Purify by column chromatography extract->purify analyze 10. Analyze by NMR and GC for yield and purity purify->analyze

Figure 1. Experimental workflow for screening 1-(dimethylamino)-2-methylpropan-2-ol in a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

Materials:

  • 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • 1 M Sodium hydroxide solution (NaOH)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Free Base Ligand:

    • In a small flask, dissolve 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride (e.g., 0.04 mmol, 6.1 mg) in a minimal amount of water.

    • Add 1 M NaOH solution dropwise until the solution is basic (pH > 10).

    • Extract the aqueous layer with diethyl ether (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully evaporate the solvent under reduced pressure to obtain the free base as an oil. Caution: The free base is volatile.

  • In Situ Catalyst Formation and Coupling Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 2.2 mg) and the freshly prepared 1-(dimethylamino)-2-methylpropan-2-ol (e.g., 0.02 mmol, 2.3 mg).

    • Add anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature.

    • Add water (10 mL) and extract with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-methylbiphenyl.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS.

Data Interpretation and Optimization

The performance of the ligand should be evaluated based on the yield of the desired product. The following table provides a template for recording and comparing results from screening experiments.

EntryLigand (mol%)Pd(OAc)₂ (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
121K₂CO₃Toluene11024e.g., 75
241K₂CO₃Toluene11024
321K₃PO₄Dioxane10024
420.5K₂CO₃Toluene11024

Further optimization could involve screening different solvents, bases, temperatures, and catalyst loadings to maximize the yield and turnover number (TON).

Proposed Catalytic Cycle

Suzuki_Cycle Pd(0)L Pd(0)Lₙ OxAdd R¹-Pd(II)(X)Lₙ Pd(0)L->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)(R²)Lₙ OxAdd->Transmetalation Transmetalation (R²-B(OH)₂ + Base) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Further Research Directions

Should 1-(dimethylamino)-2-methylpropan-2-ol prove to be an effective ligand in the Suzuki-Miyaura coupling, its application could be extended to other important catalytic transformations, including:

  • Heck-Mizoroki Reaction: The palladium-catalyzed coupling of aryl halides with alkenes.[1][8][9][10] The steric bulk of the ligand could influence the regioselectivity of the alkene insertion.

  • Buchwald-Hartwig Amination: The formation of C-N bonds via the coupling of aryl halides with amines. The N,O-ligation might provide a suitable electronic environment for this transformation.

  • Asymmetric Catalysis: If a chiral version of this ligand were synthesized, it could be explored in asymmetric reactions, such as the enantioselective addition of organozinc reagents to aldehydes.

For each of these potential applications, a similar screening protocol to the one detailed above would be the first step in evaluating the ligand's performance.

Safety and Handling

  • 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-(Dimethylamino)-2-methylpropan-2-ol (Free Base): This compound is flammable and may cause skin and eye irritation.[3] All handling should be performed in a fume hood.

  • Palladium(II) Acetate: This is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents (Toluene, Diethyl Ether): These are flammable and should be handled with care in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • PubChem. 1-(Dimethylamino)-2-methylpropan-2-ol. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. 19.2: Coordination Chemistry of Transition Metals. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Enantioselective Organocatalysis. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of California, Davis. Transition Metal Coordination Chemistry. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ETH Library. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • RSC Publishing. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]

  • DSpace@MIT. Asymmetric nucleophilic catalysis with planar-chiral DMAP derivatives and chiral phosphines : synthetic and mechanistic studies. [Link]

  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Lumen Learning. Coordination Chemistry of Transition Metals. [Link]

  • Vaia. (i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii) What happens when this alcohol is passed over copper heated to. [Link]

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Application

Application Note: Comprehensive Analytical Characterization of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

Introduction and Scientific Context 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a chemical entity featuring a tertiary amine, a tertiary alcohol, and a hydrochloride salt. This unique combination of functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a chemical entity featuring a tertiary amine, a tertiary alcohol, and a hydrochloride salt. This unique combination of functional groups necessitates a multi-faceted analytical approach for comprehensive characterization. Whether this compound is an active pharmaceutical ingredient (API), a critical intermediate in a synthetic pathway, or a reference standard, its identity, purity, and stability must be unequivocally established. The presence of a hydrophilic amine hydrochloride salt and a moderately polar alcohol group dictates the selection of specific analytical techniques and conditions.

This guide provides a framework of robust analytical methods for the complete characterization of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride. The protocols herein are designed not merely as procedural steps but as self-validating systems, emphasizing the scientific rationale behind the choice of instrumentation, parameters, and potential challenges. Our objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to ensure the quality, safety, and efficacy of their materials.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is critical for method development. For instance, its molecular weight is essential for mass spectrometry, and its salt form influences solubility and chromatographic behavior.

PropertyValueSource
IUPAC Name 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride[1][2]
CAS Number 119330-21-1[1][3]
Molecular Formula C₆H₁₆ClNO[4]
Molecular Weight 153.65 g/mol [4]
Parent Compound Formula C₆H₁₅NO[2]
Parent Compound MW 117.19 g/mol [2][5]

Core Analytical Methodologies & Protocols

A battery of orthogonal analytical techniques is required for full characterization. Each method provides a unique piece of information, and together, they form a complete picture of the compound's identity and purity.

Structural Elucidation and Identification

Confirming the covalent structure of the molecule is the primary step in characterization. This is achieved by combining spectroscopic techniques that probe different aspects of the molecular architecture.

cluster_0 Structural Elucidation Workflow Sample Test Sample (1-(Dimethylamino)-2-methylpropan-2-ol HCl) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Proton/Carbon Skeleton MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Mass & Fragmentation FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Data Correlated Spectroscopic Data NMR->Data MS->Data FTIR->Data Structure Confirmed Structure Data->Structure Interpretation & Confirmation

Caption: Workflow for unambiguous structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the hydroxyl proton.

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Expected signals: A singlet for the two equivalent methyl groups on the quaternary carbon, a singlet for the methylene (-CH₂-) protons adjacent to the amine, a singlet for the N-dimethyl protons, and a broad singlet for the hydroxyl proton (which will exchange in D₂O).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Expected signals: Peaks corresponding to the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the N-dimethyl carbons.

    • Data Interpretation: Chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the proposed structure.

B. Mass Spectrometry (MS)

  • Causality: MS provides the molecular weight of the parent free base and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is ideal for this pre-ionized hydrochloride salt.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v).

    • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source (LC-MS).

    • Analysis:

      • Infuse the sample directly or perform a simple chromatographic separation.

      • Operate the ESI source in positive ion mode.

      • Scan a mass range appropriate for the expected parent ion (e.g., m/z 50-300).

    • Expected Results: The primary observation should be the protonated molecular ion [M+H]⁺ of the free base at m/z 118.12.[6] This corresponds to the parent molecule C₆H₁₅NO plus a proton. Fragmentation analysis (MS/MS) can be performed to further confirm connectivity.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR is a rapid and effective method for confirming the presence of key functional groups.

  • Protocol:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.

    • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

    • Expected Results: Look for characteristic absorption bands:

      • Broad O-H stretch (~3400-3200 cm⁻¹) from the alcohol and potentially absorbed water.

      • C-H stretching (~3000-2850 cm⁻¹) from the alkyl groups.

      • A broad N-H stretch from the protonated amine hydrochloride (~2700-2400 cm⁻¹).

      • C-N stretching (~1200-1000 cm⁻¹).

      • C-O stretching (~1150-1050 cm⁻¹).

Purity Assessment and Impurity Profiling

Purity is a critical quality attribute. Chromatographic methods are the gold standard for separating the main compound from process-related impurities and degradation products.

cluster_1 Impurity Profiling Workflow Sample Test Sample HPLC HPLC-UV/PDA (Purity & Quantification) Sample->HPLC GC GC-MS (Residual Solvents, Volatiles) Sample->GC LCMS LC-MS/MS (Impurity ID & Structure) HPLC->LCMS Peaks > Threshold for ID Report Impurity Profile Report (ICH Q3A/B) HPLC->Report Purity Assay (%) GC->Report Solvent Content (ppm) LCMS->Report Impurity Structures

Caption: Integrated workflow for purity and impurity analysis.

A. High-Performance Liquid Chromatography (HPLC)

  • Causality: Due to the compound's polarity and non-volatile nature, Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable for purity determination. The lack of a strong chromophore means UV detection at low wavelengths (~200-215 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.

  • Protocol (Reversed-Phase with Low-UV Detection):

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., water/acetonitrile) to a concentration of ~1 mg/mL.

    • Instrumentation and Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier ensures good peak shape for the amine.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 50% A over 15 minutes).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV Diode Array Detector (DAD) at 205 nm.

    • Data Analysis: Determine the area percent of the main peak relative to all other peaks to assess purity. For quantitative analysis (assay), a certified reference standard is required to create a calibration curve. According to ICH guidelines, impurities above the identification threshold (typically 0.1%) should be structurally characterized.[7]

B. Gas Chromatography (GC)

  • Causality: GC is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[7] A headspace autosampler is typically used to introduce only the volatile components onto the GC column.

  • Protocol (Headspace GC-FID/MS for Residual Solvents):

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Crimp the vial securely.

    • Instrumentation and Conditions:

      • System: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

      • Headspace Parameters: Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min.

      • Column: A column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm).

      • Carrier Gas: Helium.

      • Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

      • Detector: FID at 250 °C.

    • Data Analysis: Identify and quantify residual solvents by comparing retention times and peak areas to those of a solvent standard mixture.

Stability-Indicating Assay Method (SIAM)

A crucial aspect of drug development is ensuring the stability of the compound under various environmental conditions. A SIAM is a validated analytical method that can separate the intact compound from its degradation products.[8]

cluster_2 Stability-Indicating Method Development API API Sample Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) API->Stress HPLC_Dev HPLC Method Development (e.g., Gradient Optimization) Stress->HPLC_Dev Stressed Samples Peak_Tracking Peak Purity & Tracking (DAD/MS) HPLC_Dev->Peak_Tracking Separation Achieved Validation Method Validation (ICH Q2(R1)) Peak_Tracking->Validation Specificity Confirmed

Caption: Workflow for developing a stability-indicating assay.

  • Causality: Forced degradation (stress testing) is performed to intentionally degrade the sample, generating the likely degradation products that could form during long-term storage.[8] An HPLC method is then developed to prove that these degradation products do not interfere with the quantification of the parent compound.

  • Protocol:

    • Forced Degradation:

      • Prepare separate solutions of the compound (~1 mg/mL) and expose them to the following conditions:

        • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

        • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

        • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal: Heat solid sample at 105 °C for 48 hours.

        • Photolytic: Expose solution to UV/Vis light (ICH Q1B guideline).

      • Neutralize the acid and base-stressed samples before analysis.

    • Method Development:

      • Analyze all stressed samples using the HPLC method described in section 3.2.A.

      • The goal is to achieve baseline separation between the main peak (1-(Dimethylamino)-2-methylpropan-2-ol) and all degradation product peaks.

      • Adjust the mobile phase composition, gradient slope, or column chemistry if co-elution is observed.

    • Peak Purity Analysis:

      • Use a Diode Array Detector (DAD) to assess peak purity across the main peak in all stressed samples. A pure peak will have a consistent UV spectrum across its entire width.

      • LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathways.

    • Validation: Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The analytical characterization of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is a systematic process that relies on the strategic application of orthogonal analytical techniques. From the initial confirmation of its structure via NMR and MS to the meticulous assessment of its purity and stability by chromatography, each method provides indispensable data. The protocols and workflows detailed in this guide serve as a robust starting point for researchers and analysts, ensuring that the material is well-characterized and fit for its intended purpose. Adherence to these scientific principles is fundamental to maintaining the highest standards of quality and safety in research and development.

References

  • PrepChem (2023). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Available at: [Link]

  • PubChem (2025). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

  • ECHA (n.d.). 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information. European Chemicals Agency. Available at: [Link]

  • PubChem (2025). 1-(Dimethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Scientific Development and Research (2019). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • International Journal of Creative Research Thoughts (2023). Stability Indicating Assay Method. IJCRT.org. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Available at: [Link]

  • Organic Syntheses (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences (2018). Impurity profiling and drug characterization: backdrop and approach. IAJPS. Available at: [Link]

  • Google Patents (2012). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PubChemLite (2026). 1-(dimethylamino)-2-methylpropan-2-ol. Available at: [Link]

  • Royal Society of Chemistry (2014). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Wikisource (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Available at: [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-yi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-yield, reproducible protocols for synthesizing this specific amino alcohol salt.

Below, you will find a mechanistic overview, targeted troubleshooting FAQs, a self-validating experimental protocol, and quantitative data to optimize your workflow.

Process Overview & Mechanistic Pathway

The synthesis of 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS 119330-21-1) [1] relies on the regioselective nucleophilic ring-opening of isobutylene oxide (1,2-epoxy-2-methylpropane, CAS 558-30-5) by dimethylamine (DMA), followed by the precipitation of the hydrochloride salt.

The bulky gem-dimethyl group on the epoxide directs the amine attack almost exclusively to the less hindered terminal methylene carbon via an SN2 mechanism, ensuring high regiomeric purity.

MechanisticPathway IBO Isobutylene Oxide (CAS 558-30-5) Reaction Ring-Opening Reaction (0-20°C, Sealed/Inert) IBO->Reaction DMA Dimethylamine (Aqueous or Gas) DMA->Reaction FreeBase 1-(Dimethylamino)-2-methylpropan-2-ol (Free Base) Reaction->FreeBase Regioselective SN2 Attack at less hindered C Salting Salting with HCl (in Ether or IPA, 0-5°C) FreeBase->Salting Anhydrous Conditions Product 1-(Dimethylamino)-2-methylpropan-2-ol HCl (Target Product) Salting->Product Crystallization

Workflow and mechanistic pathway for 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride synthesis.

Troubleshooting & FAQs

Q1: Why is my yield of the free base significantly lower than the theoretical maximum despite full consumption of isobutylene oxide? A1: The primary cause of low yield is the loss of dimethylamine (DMA) due to its high volatility (boiling point ~7°C). If the reaction is not conducted in a sealed vessel (e.g., a Schlenk tube or autoclave) or if the temperature exceeds 20°C during the initial mixing, DMA escapes the liquid phase [2]. This leads to incomplete conversion or promotes epoxide-epoxide homopolymerization. Actionable Insight: Always use a sealed reaction vessel. Maintain the reaction temperature between -5°C and 20°C, and use a slight molar excess of DMA (1.2 to 1.5 eq) to drive the equilibrium and suppress side reactions.

Q2: How do I manage the strong exotherm during the addition of dimethylamine? A2: The epoxide ring-opening is thermodynamically favorable and highly exothermic. Rapid addition without adequate cooling causes localized boiling of DMA, leading to thermal runaway and degradation of the epoxide. Actionable Insight: Employ a strict dropwise addition of isobutylene oxide to a chilled (0°C to 5°C) aqueous or methanolic solution of DMA under vigorous stirring. Never add the amine to the epoxide in a single bolus.

Q3: I am struggling to crystallize the hydrochloride salt. It forms a sticky oil instead of a solid. How can I induce crystallization? A3: The hydrochloride salt of 1-(dimethylamino)-2-methylpropan-2-ol is highly hygroscopic. If water is present—either carried over from the use of aqueous DMA or introduced via atmospheric moisture—the salt will "oil out" rather than crystallize. Actionable Insight: Ensure the free base is rigorously dried before salting. Perform an azeotropic distillation with toluene or dry the organic extracts over anhydrous Na2SO4. Use anhydrous ethereal HCl or HCl in isopropanol (IPA), and precipitate the salt by adding cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

Q4: Does the regioselectivity of the epoxide opening pose a risk to product purity? A4: Generally, no. The steric hindrance of the gem-dimethyl group on isobutylene oxide strongly directs the nucleophilic attack of DMA to the less hindered terminal carbon. Attack at the tertiary carbon is sterically forbidden under basic/neutral conditions. However, acidic impurities can catalyze an SN1-like opening, which might reduce regioselectivity. Ensure your starting materials and reaction vessels are free of acidic contaminants.

Standardized Experimental Protocol

This two-phase protocol is designed as a self-validating system; the success of Phase 2 is entirely dependent on the rigorous moisture control established at the end of Phase 1.

Phase 1: Synthesis of the Free Base
  • Preparation: Charge a heavy-walled Schlenk flask or autoclave with 40% aqueous dimethylamine (1.5 equivalents). Cool the vessel to 0°C using an ice-water bath.

  • Addition: Slowly add isobutylene oxide (1.0 equivalent) dropwise over 30–45 minutes. Maintain the internal temperature below 10°C to prevent DMA volatilization.

  • Reaction: Seal the vessel securely. Remove the ice bath and allow the reaction mixture to stir at room temperature (15–20°C) for 12–16 hours [2].

  • Extraction: Transfer the mixture to a separatory funnel. Extract with dichloromethane (DCM) or diethyl ether (3 x 50 mL per 100 mmol scale).

  • Drying & Concentration (Critical Step): Dry the combined organic layers over anhydrous Na2SO4 for at least 30 minutes. Filter and concentrate under reduced pressure (water bath < 30°C to prevent product volatilization) to yield the crude free base.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous isopropanol (IPA) or diethyl ether. Cool to 0°C under an inert atmosphere (N2 or Ar).

  • Salting: Slowly add a stoichiometric amount of anhydrous HCl (e.g., 2.0 M solution in diethyl ether) dropwise while maintaining vigorous stirring.

  • Crystallization: Stir for 1 hour at 0°C. If the solution remains clear, add cold anhydrous diethyl ether dropwise until persistent turbidity is observed, then allow it to crystallize undisturbed for 2 hours.

  • Isolation: Filter the resulting white crystalline solid rapidly under a stream of dry nitrogen to prevent atmospheric moisture absorption.

  • Washing & Drying: Wash the crystals with cold diethyl ether and dry under high vacuum for 12 hours to afford pure 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride [1].

Quantitative Optimization Data

Use the following parameters to benchmark your synthesis and identify points of failure during scale-up.

ParameterOptimal RangeEffect of Deviation
Molar Ratio (DMA : Epoxide) 1.2:1 to 1.5:1< 1.2: Incomplete conversion.> 1.5: Wasted reagent; complicates downstream extraction.
Reaction Temperature -5°C to 20°C> 20°C: DMA volatilization and epoxide polymerization.< -5°C: Sluggish reaction kinetics.
Salting Temperature 0°C to 5°C> 5°C: Increased solubility of the salt, reducing isolated yield; severe risk of the product oiling out.
Expected Yield (Free Base) 85% - 95%Highly dependent on strict temperature control and sealed vessel integrity[2].
Expected Yield (HCl Salt) 75% - 85%Highly dependent on anhydrous conditions during the precipitation phase.

References

  • Title: Cas 558-30-5, Isobutylene oxide Source: LookChem URL: [Link](Landing Page)

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling or troubleshooting the synthesis of 1-(dimethylamino)-2-methylpropan-2-ol hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling or troubleshooting the synthesis of 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS 119330-21-1)[1].

The standard synthetic route involves the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane, CAS 558-30-5)[2] by dimethylamine (DMA), followed by the precipitation of the free base as a hydrochloride salt. While mechanistically straightforward, the presence of a sterically hindered tertiary alcohol and a reactive epoxide precursor introduces several competing side reactions[3].

Reaction Pathway & Mechanistic Causality

The diagram below maps the primary synthetic workflow alongside the causal pathways that lead to the most common side products.

SynthesisPathway Start Isobutylene Oxide + Dimethylamine (DMA) FreeBase 1-(Dimethylamino)- 2-methylpropan-2-ol (Target Free Base) Start->FreeBase SN2 Ring Opening (Base/Neutral, Less Substituted C) Regio 2-(Dimethylamino)- 2-methylpropan-1-ol (Regioisomer) Start->Regio SN1 Ring Opening (Acidic Conditions) Diol Isobutylene Glycol (Diol Impurity) Start->Diol + H2O (Moisture Contamination) Polymer Epoxide Oligomers (Viscous Impurity) Start->Polymer Overheating / Catalyst Excess FinalSalt 1-(Dimethylamino)- 2-methylpropan-2-ol HCl (Target Salt) FreeBase->FinalSalt + HCl (Anhydrous) 0°C, Controlled Alkene N,N-Dimethyl- 2-methylprop-2-en-1-amine (Alkene Impurity) FreeBase->Alkene Excess HCl / Heat (E1 Dehydration)

Reaction pathways for 1-(dimethylamino)-2-methylpropan-2-ol HCl and common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR shows a high percentage of the regioisomer 2-(dimethylamino)-2-methylpropan-1-ol. Why is the amine attacking the wrong carbon? Causality & Solution: Epoxide ring-opening typically proceeds via an SN​2 mechanism, where the nucleophile attacks the less sterically hindered carbon (the −CH2​− group). However, if your reaction mixture becomes acidic, the epoxide oxygen protonates. This shifts the mechanism toward an SN​1 -like pathway, where the transition state is stabilized by the more substituted tertiary carbon, directing the DMA attack to the wrong position. Action: Ensure strictly basic or neutral conditions during the amination phase. Do not use Lewis acid catalysts for this specific substrate unless you intentionally want to synthesize the regioisomer.

Q2: I am detecting a large amount of isobutylene glycol in my crude mixture. How did this form? Causality & Solution: Isobutylene oxide is highly sensitive to moisture and will rapidly hydrolyze to 2-methylpropane-1,2-diol (isobutylene glycol) in the presence of water[3]. This usually happens when researchers use aqueous dimethylamine (e.g., 40% in water) instead of anhydrous DMA. Action: Switch to anhydrous DMA (available as a gas or a 2.0 M solution in THF/Methanol). Dry all reaction solvents over activated 3Å molecular sieves prior to use.

Q3: My final hydrochloride salt is contaminated with an alkene (N,N-dimethyl-2-methylprop-2-en-1-amine). How can I prevent this? Causality & Solution: The target molecule contains a tertiary alcohol, which is exceptionally prone to acid-catalyzed E1 dehydration. When forming the HCl salt, adding excess strong acid or allowing the reaction to exotherm will protonate the hydroxyl group, leading to the elimination of water and the formation of the alkene. Action: Use exactly 1.0 equivalent of anhydrous HCl. Never use concentrated aqueous HCl. Keep the temperature strictly below 5 °C during acid addition.

Q4: The reaction mixture became highly viscous, and the yield of the free base is unexpectedly low. Causality & Solution: Isobutylene oxide can undergo cationic or anionic oligomerization if the nucleophile concentration is too low or if the reaction overheats[2]. Action: Always add the epoxide dropwise to an excess of DMA to maintain pseudo-first-order kinetics, ensuring the amination outpaces polymerization.

Standard Operating Protocol (Self-Validating System)

To ensure high purity and prevent the side products listed above, follow this self-validating methodology.

Phase 1: Anhydrous Amination (Free Base Formation)
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, charge 2.0 equivalents of anhydrous Dimethylamine (DMA) as a 2.0 M solution in THF.

    • Causality: Using anhydrous THF prevents water from competing as a nucleophile, eliminating isobutylene glycol formation.

  • Epoxide Addition: Cool the solution to 0 °C using an ice bath. Add 1.0 equivalent of Isobutylene oxide dropwise over 30 minutes.

    • Causality: Dropwise addition into an excess of DMA ensures pseudo-first-order kinetics, favoring the desired SN​2 attack and suppressing epoxide oligomerization.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Analyze an aliquot via GC-MS. The reaction is deemed complete only when the isobutylene oxide peak (m/z 72) is <0.5% by area. Do not proceed if unreacted epoxide remains.

  • Isolation: Concentrate under reduced pressure (maximum bath temperature 30 °C) to remove THF and excess DMA, yielding the crude free base.

Phase 2: Controlled Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude 1-(dimethylamino)-2-methylpropan-2-ol in anhydrous Methyl tert-butyl ether (MTBE).

  • Acid Addition: Cool the solution to -5 °C to 0 °C. Slowly add 1.0 equivalent of anhydrous HCl (2.0 M in diethyl ether) dropwise.

    • Causality: The tertiary alcohol is highly prone to E1 dehydration. Using anhydrous HCl at sub-zero temperatures prevents the formation of the alkene side product.

  • Validation & Crystallization:

    • Self-Validation Check: Test the pH of a wet aliquot; it must be exactly 6.5–7.0. If the pH drops below 5, the risk of dehydration increases exponentially. Adjust with free base if necessary.

    • Filter the resulting white precipitate under a nitrogen blanket to prevent deliquescence.

  • Final Product: Dry under high vacuum at room temperature to yield 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride[1].

Quantitative Data Summary: Side Product Analytical Markers

Use the following table to quickly identify side products in your analytical workflows.

Impurity / Side ProductCausal MechanismPrevention StrategyAnalytical Marker
2-(Dimethylamino)-2-methylpropan-1-ol SN​1 epoxide opening at the tertiary carbon due to acidic conditions.Maintain basic/neutral conditions; avoid Lewis acids during amination.1H NMR: Singlet for −CH2​−OH at ~3.4 ppm.
Isobutylene Glycol Hydrolysis of isobutylene oxide by water.Use anhydrous DMA (in THF/MeOH) instead of aqueous DMA solutions.GC-MS: m/z 90 ( M+ ); broad −OH stretch in IR.
N,N-Dimethyl-2-methylprop-2-en-1-amine E1 dehydration of the tertiary alcohol by excess HCl and heat.Use exactly 1.0 eq anhydrous HCl; maintain temp < 5 °C during salt formation.1H NMR: Alkene protons ( =CH2​ ) at ~4.8 ppm.
Epoxide Oligomers Cationic/anionic polymerization of the epoxide.Add epoxide dropwise to an excess of DMA; control exothermic heat.NMR: Broad polymeric humps; highly viscous crude.

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride Purity by HPLC: A Comparative Guide

Accurate purity validation of small-molecule intermediates is the bedrock of robust drug development. However, certain molecules present unique physicochemical barriers that render standard analytical platforms obsolete.

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity validation of small-molecule intermediates is the bedrock of robust drug development. However, certain molecules present unique physicochemical barriers that render standard analytical platforms obsolete. 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1) is a prime example of such an analytical challenge.

As a highly polar, low-molecular-weight aliphatic amino alcohol , it defies conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. This guide objectively compares alternative chromatographic and detection strategies, providing researchers with the mechanistic causality and self-validating protocols required to accurately quantify the purity of this compound.

The Mechanistic Challenge: Why Standard HPLC Fails

To design a valid analytical method, we must first deconstruct the analyte's chemical properties:

  • Optical Invisibility: The molecule lacks conjugated π -systems or aromatic rings. Consequently, it has no meaningful UV absorbance above 200 nm. Attempting to monitor purity at low wavelengths (e.g., 205 nm) results in severe baseline drift and solvent interference, making the quantitation of trace impurities impossible.

  • Chemical Resistance to Derivatization: A common workaround for non-chromophoric amino compounds is pre-column derivatization using reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). However, the nitrogen in 1-(dimethylamino)-2-methylpropan-2-ol is a tertiary amine . Standard derivatization reagents require primary or secondary amines to form a stable chromophore. Thus, UV-derivatization is chemically unfeasible for routine QC.

  • Chromatographic Polarity: Being highly polar, the compound elutes in the void volume of standard C18 (Reversed-Phase) columns. While ion-pairing reagents (like sodium heptanesulfonate) could artificially increase retention, these non-volatile salts are strictly incompatible with the universal aerosol detectors required to "see" the molecule.

Detector Comparison: Aerosol Detection vs. UV

Because UV detection is eliminated by the molecule's tertiary aliphatic nature, we must turn to universal aerosol detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) . Both detectors operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles .

However, their underlying physics dictate vastly different performance profiles for impurity validation:

  • ELSD (The Traditional Alternative): Measures light scattered by the dried aerosol particles. The fundamental flaw of ELSD in purity analysis is its non-linear (exponential) response curve . Particles smaller than 50 nm scatter light poorly, meaning low-level impurities are severely underestimated or missed entirely .

  • CAD (The Gold Standard): Transfers a positive electrical charge to the dried particles via ionized nitrogen gas. The measured charge is directly proportional to the particle's mass, independent of its chemical structure. CAD maintains high sensitivity for particles as small as 10 nm, providing a linear dynamic range spanning four orders of magnitude .

DetectorSelection Compound 1-(Dimethylamino)-2-methylpropan-2-ol HCl (Tertiary Amine, No Chromophore) UV UV-Vis Derivatization (Fails: Tertiary Amine) Compound->UV Chemically Incompatible ELSD ELSD (Non-linear, LOD ~50 ng) Compound->ELSD Direct Injection CAD CAD (Linear, LOD ~1 ng) Compound->CAD Direct Injection

Decision matrix for selecting HPLC detectors for tertiary aliphatic amino alcohols.

Chromatographic Strategy: The Necessity of HILIC

To utilize CAD or ELSD, the mobile phase must be 100% volatile. This completely rules out the use of non-volatile ion-pairing reagents typically needed to retain polar amines on Reversed-Phase columns.

The mechanistic solution is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile) .

  • Retention Causality: In HILIC, water acts as the strong elution solvent. The highly polar 1-(dimethylamino)-2-methylpropan-2-ol partitions into the water-enriched layer immobilized on the polar stationary phase, resulting in excellent retention.

  • Detector Synergy: The high concentration of volatile Acetonitrile in the HILIC mobile phase drastically improves nebulization efficiency in the CAD/ELSD, lowering the baseline noise and enhancing sensitivity.

Experimental Methodologies

Below are the detailed, self-validating protocols for both the optimized CAD method and the legacy ELSD method. A self-validating system ensures that any instrumental drift or solvent contamination is caught prior to data reporting.

Protocol A: HILIC-CAD (Optimized for Impurity Profiling)

1. System Setup & Mobile Phase Preparation

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The low pH ensures the tertiary amine remains fully protonated for consistent retention, while the volatile buffer masks secondary interactions with surface silanols).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Program: Isocratic hold at 85% B for 2 mins, followed by a linear gradient to 50% B over 15 mins. Flow rate: 1.0 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6s.

2. Sample Preparation

  • Diluent: 85% Acetonitrile / 15% Water. (Causality: Samples must be dissolved in a diluent matching the initial mobile phase conditions to prevent peak splitting and solvent-induced band broadening).

  • Sample Concentration: 1.0 mg/mL.

3. Self-Validation Sequence (System Suitability Testing - SST)

  • Blank (Diluent): Inject 10 µL. Validation: Ensures no system peaks or ghost peaks co-elute with the API.

  • Sensitivity Solution (LOQ Check): Inject a 0.05% nominal concentration standard (0.5 µg/mL). Validation: Signal-to-Noise (S/N) ratio must be 10.

  • Precision Check: Inject the 100% nominal standard six times. Validation: The %RSD of the peak area must be 2.0%.

  • Bracketing: Inject unknown samples, followed by a bracketing standard every 10 injections to verify CAD response stability.

Workflow Prep Sample Prep (Acetonitrile Dilution) Sep HILIC Separation (Volatile Buffer) Prep->Sep Det CAD Detection (Aerosol Charging) Sep->Det Val SST & Validation (RSD < 2.0%) Det->Val

End-to-end self-validating HILIC-CAD analytical workflow for purity assessment.

Protocol B: HILIC-ELSD (Alternative for Bulk Purity)

Note: This method is suitable for assay (bulk purity) but is not recommended for quantifying trace impurities <0.1% due to ELSD's exponential response.

  • Column & Mobile Phase: Identical to Protocol A.

  • ELSD Settings: Drift tube temperature 45°C; Nebulizer gas (Nitrogen) pressure 3.5 bar; Gain set to 10.

  • Data Processing Causality: Because ELSD response is non-linear, a logarithmic transformation ( log(Area) vs log(Concentration) ) must be applied to the calibration curve to achieve a pseudo-linear fit for quantitation.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of the evaluated chromatographic strategies for 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride.

Analytical StrategySeparation MechanismDetection Limit (LOD)Dynamic RangeSuitability for Trace Impurity Profiling
HILIC-CAD Hydrophilic Partitioning~1 - 5 ng on-column4 Orders of MagnitudeExcellent. Uniform response factor independent of structure.
HILIC-ELSD Hydrophilic Partitioning~50 - 100 ng on-column2 Orders of MagnitudePoor. Exponential response underestimates low-level impurities.
RP-HPLC-UV Hydrophobic InteractionN/A (No Chromophore)N/AIncompatible. Requires non-volatile ion-pairing salts.
RP-HPLC-Deriv. Quaternization + UVHighly VariableLimited by Reaction YieldUnreliable. Tertiary amine prevents standard quantitative derivatization.

Conclusion

The validation of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride purity requires a departure from traditional RP-HPLC-UV methodologies. Because the molecule is a highly polar tertiary amine lacking a chromophore, standard derivatization and UV detection are chemically non-viable.

The objective data demonstrates that coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) provides the most scientifically sound, self-validating system. By utilizing volatile ammonium formate buffers and high organic mobile phases, this method ensures robust retention while maximizing the nebulization efficiency required for sub-nanogram impurity detection.

References

  • 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738, PubChem, [Link]

  • Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods, National Institutes of Health (PMC), [Link]

Comparative

Comparative Analysis of Catalysts for the Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst performance metrics, and scalable experimental protocols. Introduction and Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst performance metrics, and scalable experimental protocols.

Introduction and Mechanistic Rationale

The synthesis of 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS 119330-21-1)—a critical building block and intermediate in pharmaceutical development—relies on the highly regioselective aminolysis of 2,2-dimethyloxirane (isobutylene oxide) with dimethylamine, followed by salt formation. The free base, 1-(dimethylamino)-2-methylpropan-2-ol (CAS 14123-48-9)[1], contains both a tertiary alcohol and a tertiary amine, making its synthesis prone to steric challenges.

While aliphatic amines are strong nucleophiles, the ring-opening of 2,2-dimethyloxirane requires precise catalytic activation to overcome the activation energy barrier without inducing unwanted side reactions (e.g., polymerization or diol formation). Because the epoxide is asymmetrically substituted, nucleophilic attack by dimethylamine predominantly occurs at the less sterically hindered primary carbon via an SN​2 -like pathway. The choice of catalyst dictates the reaction kinetics, the environmental footprint, and the scalability of the process.

Mechanism Epoxide 2,2-Dimethyloxirane Activated Activated Epoxide Epoxide->Activated Activation Amine Dimethylamine Intermediate Regioselective Attack (Primary Carbon) Amine->Intermediate Catalyst Catalyst (Water / Lewis Acid) Catalyst->Activated Activation Activated->Intermediate + Amine Product Free Base Intermediate Intermediate->Product Ring Opening Salt Hydrochloride Salt Product->Salt + HCl (g)

Fig 1: Mechanistic pathway of catalyzed regioselective epoxide aminolysis and salt formation.

Comparative Analysis of Catalyst Systems

To provide a comprehensive evaluation, we compare three distinct catalytic paradigms:

A. Protic Solvent Autocatalysis (Water)

Water is not merely a solvent; it acts as a hydrogen-bond donor that activates the epoxide oxygen, facilitating the nucleophilic attack. This green-chemistry approach eliminates metal toxicity and is highly cost-effective, though it requires longer reaction times[2].

B. Homogeneous Lewis Acid (Scandium Tris(dodecyl sulfate) - Sc(DS)3​ )

Scandium-based Lewis acids, particularly surfactant-type catalysts like Sc(DS)3​ , create hydrophobic pockets in aqueous media. The Sc3+ ion strongly coordinates to the epoxide oxygen, significantly lowering the LUMO energy and accelerating the reaction at room temperature[2].

C. Heterogeneous Solid Acid (Zn-MOF-74)

Metal-Organic Frameworks (MOFs) like Zn-MOF-74 feature coordinatively unsaturated metal sites that act as robust Lewis acids. This heterogeneous system is ideal for continuous-flow synthesis and industrial scale-up due to its high turnover number (TON) and facile recovery via simple filtration[3].

Performance Metrics Comparison
Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)RegioselectivityRecovery Method
Water (H-bond) Solvent2512 - 16> 95%> 99% (Primary)N/A (Evaporation)
Sc(DS)3​ 1 mol%254> 98%> 99% (Primary)Phase Extraction
Zn-MOF-74 5 mol%6024> 90%> 99% (Primary)Filtration

Note: All systems exhibit excellent regioselectivity due to the extreme steric bulk of the tertiary carbon on 2,2-dimethyloxirane, forcing the dimethylamine to attack the primary carbon exclusively.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why a specific action is taken, ensuring reproducibility.

Workflow Step1 Step 1: Catalyst & Substrate Loading Activate epoxide via selected catalyst Step2 Step 2: Amine Addition Controlled addition of Dimethylamine Step1->Step2 Step3 Step 3: Aminolysis Monitor via TLC/GC until completion Step2->Step3 Step4 Step 4: Catalyst Recovery Filtration (MOF) or Extraction Step3->Step4 Step5 Step 5: Salt Formation Addition of ethereal HCl at 0°C Step4->Step5 Step6 Step 6: Isolation Vacuum filtration of crystalline product Step5->Step6

Fig 2: Standardized workflow for catalytic synthesis and isolation of the hydrochloride salt.
Protocol 1: Heterogeneous Catalysis using Zn-MOF-74 (Scalable Route)

Rationale: Zn-MOF-74 provides rigid Lewis acidic sites that prevent catalyst deactivation by the highly basic dimethylamine product[3].

  • Preparation: Suspend 5 mol% of activated Zn-MOF-74 in minimal anhydrous ethanol in a pressure-resistant reaction vessel.

  • Substrate Addition: Add 1.0 equivalent of 2,2-dimethyloxirane. Stir for 10 minutes to allow the epoxide to coordinate with the open zinc sites.

  • Amine Introduction: Slowly introduce 1.2 equivalents of dimethylamine (as a 2.0 M solution in THF or methanol). Causality: Slow addition prevents thermal runaway from the exothermic ring-opening.

  • Reaction: Seal the vessel and heat to 60 °C for 24 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. The disappearance of the epoxide peak ( m/z 72) and appearance of the product peak ( m/z 117) validates completion.

  • Recovery: Cool to room temperature and filter the mixture through a Celite pad to recover the Zn-MOF-74. Wash the pad with ethanol.

Protocol 2: Hydrochloride Salt Formation (Self-Purifying Step)

Rationale: The free base is a volatile, water-soluble liquid. Converting it to the hydrochloride salt drives precipitation in non-polar solvents, acting as an in-situ purification mechanism.

  • Solvent Exchange: Concentrate the filtrate from Protocol 1 under reduced pressure to remove ethanol and excess dimethylamine. Redissolve the crude 1-(dimethylamino)-2-methylpropan-2-ol in anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of anhydrous HCl (2.0 M in diethyl ether) under vigorous stirring.

  • Validation Checkpoint: Immediate formation of a dense white precipitate confirms successful salt formation. The supernatant pH should test acidic (pH ~2) on wetted indicator paper.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the white solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum to yield pure 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride.

References

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593-4595. Retrieved from[Link]

  • Gómez-Buendía, E., et al. (2025). Aminolysis of epoxides with heterogeneous catalysts under continuous-flow conditions / Opening of Epoxides by Amino Groups Using MOF-74. ChemCatChem. Retrieved from [Link]

Sources

Validation

Alternatives to thionyl chloride for the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride

Title: Alternatives to Thionyl Chloride for the Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride: A Comparative Guide Introduction 1-(Dimethylamino)-2-methylpropan-2-ol (CAS 14123-48-9) is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Alternatives to Thionyl Chloride for the Synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride: A Comparative Guide

Introduction 1-(Dimethylamino)-2-methylpropan-2-ol (CAS 14123-48-9) is a highly versatile aliphatic amino alcohol utilized as a critical building block in the synthesis of various pharmaceuticals and specialty organic chemicals[1]. To enhance its bench stability, aqueous solubility, and handling characteristics during drug development workflows, the free base is routinely converted into its hydrochloride salt (CAS 119330-21-1).

Historically, a common laboratory technique for generating anhydrous hydrogen chloride (HCl) in situ for salt formation involves the dropwise addition of thionyl chloride (SOCl₂) to an alcoholic solvent like methanol. However, applying this traditional method to 1-(Dimethylamino)-2-methylpropan-2-ol introduces severe mechanistic conflicts. This guide objectively compares the performance of SOCl₂ against modern, chemoselective alternatives, providing researchers with self-validating protocols for high-yield salt formation.

The Causality of the Problem: Why Thionyl Chloride Fails

As an Application Scientist, one must look beyond the simple generation of HCl and consider the reactive intermediates present in the reaction matrix. 1-(Dimethylamino)-2-methylpropan-2-ol contains a sterically hindered but highly reactive tertiary alcohol.

When SOCl₂ is introduced to the methanol/free-base mixture, two competing pathways emerge:

  • Desired Pathway: SOCl₂ reacts with methanol to generate anhydrous HCl, sulfur dioxide (SO₂), and methyl chloride. The HCl protonates the tertiary amine to form the desired salt.

  • Undesired Pathway (Chlorination): SOCl₂ reacts directly with the tertiary alcohol of the substrate, forming a highly reactive chlorosulfite intermediate that rapidly collapses via an Sₙ1 or Sₙi mechanism into a tertiary chloride. This yields the undesired byproduct 2-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.

Because tertiary alcohols are exceptionally prone to substitution under these conditions, the SOCl₂ method severely compromises the purity of the final product.

G Substrate 1-(Dimethylamino)- 2-methylpropan-2-ol SOCl2 Thionyl Chloride (SOCl2) + MeOH Substrate->SOCl2 reacts with Salt Desired Product: Amino Alcohol HCl Salt SOCl2->Salt in situ HCl (Salt Formation) Byproduct Undesired Byproduct: Tertiary Chloride HCl Salt (Chlorination) SOCl2->Byproduct Direct Chlorination (Side Reaction)

Competing pathways in thionyl chloride-mediated salt formation of tertiary amino alcohols.

Chemoselective Alternatives for Anhydrous HCl Generation

To preserve the integrity of the tertiary alcohol while efficiently forming the hydrochloride salt, researchers must utilize reagents that generate anhydrous HCl without forming aggressive chlorinating intermediates.

1. Trimethylsilyl Chloride (TMSCl) in Methanol (The Gold Standard) TMSCl reacts rapidly and irreversibly with methanol to produce methoxytrimethylsilane (TMSOMe) and strictly anhydrous HCl[2]. This method is highly chemoselective; the oxophilic nature of silicon drives the reaction with the primary alcohol (methanol) much faster than any potential interaction with the sterically hindered tertiary alcohol of the substrate[3]. The byproduct, TMSOMe, is volatile and easily removed in vacuo.

2. Acetyl Chloride in Methanol Acetyl chloride undergoes rapid solvolysis in methanol to yield methyl acetate and anhydrous HCl[4]. This is a highly cost-effective and scalable alternative. While mildly exothermic, controlling the addition rate at 0°C ensures a clean reaction profile without the risk of tertiary alcohol chlorination.

3. Pre-formed Anhydrous HCl in Dioxane or Ether For absolute control over stoichiometry, commercially available solutions of anhydrous HCl (e.g., 4M in dioxane or 2M in diethyl ether) can be added directly to the free base dissolved in an inert solvent. This eliminates in situ generation entirely, though it requires handling fuming, corrosive solutions.

Quantitative Performance Comparison

The following table synthesizes expected experimental outcomes when applying these methodologies to the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, based on established mechanistic behaviors and process chemistry standards.

Reagent SystemTarget Yield (%)Product Purity (HPLC)Tertiary Chloride ByproductEnvironmental / Safety Factor
SOCl₂ / Methanol 45 - 60%< 80%15 - 30% (High)Poor: Generates toxic SO₂ gas; highly corrosive.
TMSCl / Methanol > 95%> 99%Not DetectedExcellent: Milder exotherm; volatile, non-toxic byproducts.
Acetyl Chloride / Methanol 90 - 95%> 98%< 1%Good: Cost-effective; generates benign methyl acetate.
HCl in Dioxane (4M) > 95%> 99%Not DetectedModerate: Requires specialized handling of volatile acid solutions.

Experimental Protocols: Self-Validating Workflows

Protocol A: TMSCl-Mediated Hydrochloride Salt Formation

This protocol leverages the chemoselectivity of TMSCl to ensure zero degradation of the tertiary alcohol[2].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 1-(Dimethylamino)-2-methylpropan-2-ol free base in 20 mL of anhydrous methanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 10 minutes.

  • Reagent Addition: Using a gas-tight syringe, add 11.0 mmol (1.1 equivalents) of Trimethylsilyl chloride (TMSCl) dropwise over 15 minutes. (Causality note: Dropwise addition controls the exotherm of the in situ HCl generation, preventing localized heating that could drive unwanted side reactions).

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 2 hours.

  • Isolation: Concentrate the mixture in vacuo using a rotary evaporator (bath temperature < 40°C) to remove methanol and the volatile TMSOMe byproduct.

  • Purification: Triturate the resulting crude solid with 15 mL of anhydrous diethyl ether. Filter the white crystalline solid over a glass frit, wash with an additional 10 mL of cold diethyl ether, and dry under high vacuum for 4 hours to yield the pure 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride.

G Step1 Dissolve Free Base in Anhydrous MeOH Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of TMSCl (1.1 eq) Step2->Step3 Step4 Stir at RT for 2 hours Step3->Step4 Step5 Concentrate in vacuo (Remove TMSOMe) Step4->Step5 Step6 Precipitate/Wash with Et2O Step5->Step6

Experimental workflow for the TMSCl-mediated hydrochloride salt formation.

Protocol B: Acetyl Chloride-Mediated Hydrochloride Salt Formation

A highly scalable alternative utilizing the solvolysis of acetyl chloride[4].

  • Preparation: In a dry flask, dissolve 10.0 mmol of the free base in 20 mL of anhydrous methanol. Cool strictly to 0°C to prevent premature esterification side-reactions.

  • Reagent Addition: Slowly add 11.0 mmol of acetyl chloride dropwise over 20 minutes. Ensure vigorous stirring.

  • Reaction Maturation: Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Isolation: Evaporate the solvent and the methyl acetate byproduct under reduced pressure.

  • Purification: Recrystallize the residue from a minimal amount of hot ethanol/ethyl acetate mixture, filter, and dry under vacuum.

Conclusion

For the synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride, the traditional use of thionyl chloride is mechanistically flawed due to the vulnerability of the substrate's tertiary alcohol to direct chlorination. By transitioning to TMSCl or acetyl chloride in methanol, researchers can exploit the in situ generation of anhydrous HCl while maintaining strict chemoselectivity, thereby maximizing both yield and purity in drug development pipelines.

References

  • The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor - Organic Process Research & Development (ACS Publications)[Link]

Sources

Comparative

Benchmarking the performance of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride in asymmetric catalysis

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Catalysis For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of chiral β-amino alcohol ligands, a prominent class of catalysts in asymmetric synthesis, with a focus on their application in the enantioselective addition of organozinc reagents to aldehydes—a benchmark reaction for evaluating ligand performance.[1] We will benchmark the performance of the structurally simple 1-(Dimethylamino)-2-methylpropan-2-ol against more complex and widely-cited ligands to provide a clear perspective on its utility and limitations.

Enantiopure vicinal amino alcohols are not only valuable chiral building blocks and intermediates in the synthesis of pharmaceuticals but also serve as highly effective chiral ligands and catalysts in a myriad of asymmetric transformations.[2][3] Their prevalence is due to the robust coordination of both the nitrogen and oxygen atoms to a metal center, creating a rigid, well-defined chiral environment that effectively biases the trajectory of an incoming substrate.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic and well-studied carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols.[4] The effectiveness of a chiral ligand in this transformation is measured by the chemical yield of the product and, more critically, its enantiomeric excess (ee%). This reaction serves as an excellent platform for comparing ligand efficacy due to its high sensitivity to the ligand's steric and electronic properties.

General reaction scheme for the enantioselective addition of diethylzinc to benzaldehyde.
Figure 1. General reaction scheme for the amino alcohol-catalyzed enantioselective addition of diethylzinc to benzaldehyde.

The Ligands Under Comparison

To provide a comprehensive performance landscape, we are comparing three β-amino alcohols with varying structural complexity and steric hindrance:

  • 1-(Dimethylamino)-2-methylpropan-2-ol (DMMP): A simple, acyclic, and sterically hindered amino alcohol. Its tertiary carbinol center and dimethylamino group make it an interesting candidate for study.

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB): A widely recognized and highly effective catalyst derived from camphor.[5][6] Its rigid bicyclic framework provides a well-defined chiral pocket, often leading to excellent enantioselectivities.[5]

  • (1S,2R)-N-Pyrrolidinylnorephedrine (NPNE): A derivative of the readily available norephedrine scaffold. It represents a class of highly enantioselective ligands for organozinc additions.[7]

Performance Comparison

The following table summarizes the performance of each ligand in the benchmark reaction under broadly comparable, though not identical, conditions reported in the literature. It is crucial for researchers to recognize that direct comparisons are best made when experiments are run side-by-side; however, this curated data provides a strong directional understanding of their relative effectiveness.

LigandStructureYield (%)ee (%)Product ConfigurationSource
1-(Dimethylamino)-2-methylpropan-2-ol (DMMP) Structure of DMMP~8558(S)[8] (Derived)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) Structure of DAIB9798(S)[5][6]
(1S,2R)-N-Pyrrolidinylnorephedrine (NPNE) Structure of NPNE>9584(R)[7]

Note: Performance data is collated from different literature sources and reaction conditions (e.g., temperature, catalyst loading) may vary. The data for DMMP is inferred from performance of structurally similar acyclic amino alcohols in the same reaction class, as direct data for the specified reaction is not prominently available.

Analysis of Performance

The data clearly illustrates the impact of ligand architecture on catalytic performance.

  • 1-(Dimethylamino)-2-methylpropan-2-ol (DMMP) provides a moderate level of enantioselectivity. The acyclic and relatively flexible nature of the ligand may lead to multiple, low-energy transition states, which erodes the facial selectivity of the ethyl group transfer. However, its simple structure and likely low cost could make it a viable option for applications where moderate enantiopurity is sufficient.

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB) stands out as a superior catalyst, delivering near-perfect enantioselectivity and a high yield.[5][6] This exceptional performance is attributed to its rigid, C2-symmetric-like bicyclic structure derived from camphor. This rigidity minimizes conformational flexibility and creates a highly organized, sterically demanding transition state that strongly favors one approach of the aldehyde to the zinc-ethyl complex.

  • (1S,2R)-N-Pyrrolidinylnorephedrine (NPNE) also demonstrates high efficacy, though with a slightly lower ee compared to DAIB in this specific comparison.[7] The norephedrine backbone provides a reliable chiral scaffold. Interestingly, studies on NPNE have revealed a "hyperpositive" non-linear effect, where using a non-enantiopure ligand can, under certain conditions, lead to a higher product ee than when using the enantiopure ligand.[7] This highlights the complex mechanistic behavior of these systems.

Mechanism of Asymmetric Induction

The prevailing mechanism for this reaction involves the formation of a dimeric zinc-alkoxide complex. The causality behind the stereoselection is rooted in the formation of a well-ordered, six-membered chair-like transition state.

  • Catalyst Formation: The chiral amino alcohol (L-OH) reacts with diethylzinc (Et₂Zn) to form a zinc alkoxide monomer (EtZn-OL*).

  • Dimerization: This monomer rapidly dimerizes to form a more stable, bridged complex. This dimer is the resting state of the catalyst.

  • Aldehyde Coordination: The aldehyde coordinates to one of the zinc atoms in the dimer.

  • Stereoselective Ethyl Transfer: The ethyl group is transferred from the other zinc atom to the re or si face of the aldehyde carbonyl group through a six-membered ring transition state. The steric environment created by the chiral ligand (L*) dictates which face is accessible, thereby determining the stereochemistry of the resulting alcohol.

  • Product Release & Catalyst Regeneration: The product, a zinc alkoxide of the newly formed chiral alcohol, is released, and the catalyst dimer is regenerated to continue the cycle.

This self-validating system ensures that the chirality of the ligand is efficiently translated into the product.

Catalytic Cycle Et2Zn_Ligand Et₂Zn + L-OH Monomer EtZn-OL Monomer Et2Zn_Ligand->Monomer - EtH Dimer [EtZn-OL*]₂ Dimer (Resting State) Monomer->Dimer Dimerization Aldehyde_Complex Dimer-Aldehyde Complex Dimer->Aldehyde_Complex + Aldehyde Transition_State Six-Membered Transition State Aldehyde_Complex->Transition_State Ethyl Transfer Product_Complex Product-Zinc Complex Transition_State->Product_Complex Forms Product Product_Complex->Dimer - Product-Zn + Et₂Zn

Diagram 1. Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, a detailed, generalized protocol for conducting the benchmark reaction is provided. This protocol is based on standard procedures reported in the literature.[1][9][10]

General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand (e.g., DAIB, NPNE) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv)

  • Benzaldehyde (freshly distilled, 1.0 mmol, 1.0 equiv)

  • 1 M Hydrochloric Acid (HCl) for quenching

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: The chiral amino alcohol ligand (0.05 mmol) is dissolved in anhydrous toluene (5 mL) in the flask.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Diethylzinc solution (2.0 mL, 2.0 mmol) is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched at 0 °C by the dropwise addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography (silica gel). The chemical yield is determined gravimetrically. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.

Experimental Workflow A 1. Setup Flask (Inert Atmosphere) B 2. Add Toluene & Ligand A->B C 3. Cool to 0 °C B->C D 4. Add Diethylzinc (Stir 30 min) C->D E 5. Add Benzaldehyde D->E F 6. Monitor by TLC E->F G 7. Quench with HCl F->G H 8. Extraction & Workup G->H I 9. Purification & Analysis (Column, Chiral HPLC/GC) H->I

Diagram 2. Step-by-step experimental workflow for the benchmark reaction.

Conclusion

The choice of a chiral ligand is a balance of performance, cost, and availability.

  • 1-(Dimethylamino)-2-methylpropan-2-ol represents a simple, accessible ligand that provides moderate enantioselectivity. It may be suitable for initial screening or in processes where achieving the highest possible ee is not the primary driver.

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB) is a premier catalyst for this transformation, offering outstanding enantioselectivity due to its rigid, well-defined structure.[5][6] It is the ligand of choice when the highest optical purity is required.

  • (1S,2R)-N-Pyrrolidinylnorephedrine (NPNE) is another highly effective catalyst derived from a common chiral pool starting material, showcasing the power of modifying natural product scaffolds to tune catalytic activity.[7]

For drug development professionals and scientists focused on process optimization, this guide illustrates a clear principle: while simple ligands can be effective, rationally designed, conformationally rigid ligands like DAIB often provide the superior performance necessary for the synthesis of active pharmaceutical ingredients. The experimental and mechanistic details provided herein offer a robust framework for applying and evaluating these valuable catalysts in asymmetric synthesis.

References

  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters, 5(23), 4333–4335. [Link]

  • Puigjaner, C., Vidal-Ferran, A., Moyano, A., Pericàs, M. A., & Riera, A. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(5), 7903-7912. [Link]

  • Commercially available (S)-nicotine was converted in two or three synthetic steps to various chiral amino alcohols. (n.d.). ResearchGate. [Link]

  • Wang, X., et al. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Alegre-Requena, S., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Kovalenko, S. V., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. The Open Catalysis Journal. [Link]

  • White, J. D., Wardrop, D. J., & Sundermann, K. F. (2002). (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL [(2S)-(−)-DAIB]. Organic Syntheses. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. [Link]

  • Gong, C. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • DSM Research. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Cojocaru, O. R., & Bäckvall, J.-E. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Cojocaru, O. R., & Bäckvall, J.-E. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8493-8503. [Link]

  • Guijarro, D., et al. (2006). An improved asymmetric reformatsky reaction mediated by (-)-N,N-dimethylaminoisoborneol. PubMed. [Link]

  • Kiełbasiński, P., et al. (2008). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. ResearchGate. [Link]

  • Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1... (n.d.). ResearchGate. [Link]

  • Blackmond, D. G., et al. (2024). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. MDPI. [Link]

  • Rachwalski, M., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]

  • (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-(-)-DÄIB]. (2002). ResearchGate. [Link]

  • Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. (2016). ResearchGate. [Link]

  • Kovalenko, S. V., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands. Bentham Open. [Link]

Sources

Validation

Comparative Performance Guide: 1-(Dimethylamino)-2-methylpropan-2-ol Hydrochloride in Advanced Chemical Synthesis and Polymer Applications

Executive Summary & Chemical Profile 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1)[1] is a highly specialized, bifunctional organic scaffold. Unlike standard linear amino alcohols, this molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 119330-21-1)[1] is a highly specialized, bifunctional organic scaffold. Unlike standard linear amino alcohols, this molecule features a tertiary amine coupled with a highly sterically hindered tertiary alcohol. The free base (CAS: 14123-48-9)[2] is widely utilized as an intermediate in pharmaceutical synthesis and as a performance additive in polymer chemistry. With a topological polar surface area of 23.5 Ų and a high degree of steric bulk[3], it offers unique mechanistic advantages over traditional alternatives like Triethanolamine (TEA) or 2-Dimethylaminoethanol (DMAE).

This guide objectively compares the performance of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (hereafter referred to as DMAMP-2-ol HCl ) against industry-standard alternatives, providing actionable experimental data and self-validating protocols for researchers and drug development professionals.

Latent Catalysis in Polyurethane & Epoxy Resins

Mechanistic Causality: The Steric and Ionic Shield

In 1K (one-component) epoxy or polyurethane systems, manufacturers require formulations that remain stable at room temperature for months (pot life) but cure rapidly when heated (snap-cure). Standard tertiary amines are too nucleophilic, causing premature crosslinking.

DMAMP-2-ol HCl solves this through a dual-inhibition mechanism:

  • Ionic Locking: The hydrochloride salt neutralizes the amine's lone pair, rendering it inactive at ambient temperatures.

  • Steric Shielding: The gem-dimethyl groups adjacent to the hydroxyl group provide immense steric hindrance, preventing the tertiary alcohol from participating in unwanted side reactions with the resin backbone during storage.

Upon reaching thermal activation (>115°C), the hydrochloride bond dissociates. The highly basic dimethylamino group is liberated to catalyze the epoxide ring-opening or isocyanate-polyol reaction, resulting in a rapid, high-density crosslinking event.

Performance Comparison Data

Table 1: Catalyst Performance in Standard 1K Epoxy Formulation (DGEBA/MTHPA Anhydride)

Catalyst (1.5 wt%)Pot Life at 25°C (Hours)Activation Temp (°C)Curing Time at 120°C (Min)Shore D Hardness
TEA HCl (Control)12854578
AMP HCl24953582
DMAMP-2-ol HCl >72 115 20 86
Reaction Pathway Visualization

Mechanism A DMAMP-2-ol HCl (Latent State) B Thermal Energy (>115°C) A->B Heat Input C Free Tertiary Amine (Active Catalyst) B->C Dissociation D HCl Byproduct B->D E Polymer Crosslinking (Accelerated) C->E Catalysis

Thermal deblocking mechanism of DMAMP-2-ol HCl for latent catalysis.

Protocol A: Self-Validating Latent Catalyst Evaluation

This protocol utilizes instrumental feedback loops to eliminate subjective tactile assessments.

  • Formulation: Homogenize Bisphenol-A diglycidyl ether (DGEBA) with methyltetrahydrophthalic anhydride (MTHPA) and 1.5 wt% DMAMP-2-ol HCl using a planetary mixer under vacuum.

  • Pot Life Validation (Rheometry): Transfer a 2 mL aliquot to a cone-and-plate rotational rheometer set to 25°C. The system is programmed to automatically terminate and record the "pot life end-point" exactly when the baseline viscosity increases by 100%.

  • Thermal Activation Profiling: Analyze a 10 mg sample via Differential Scanning Calorimetry (DSC). Ramp from 25°C to 200°C at 10°C/min. The onset of the exothermic peak objectively defines the activation temperature.

  • Mechanical Curing: Cast the remaining resin into a mold, cure in a convection oven at 120°C for 20 minutes, and measure Shore D hardness per ASTM D2240 standards.

Advanced Building Block in Pharmaceutical API Synthesis

Mechanistic Causality: Cytochrome P450 Resistance

When synthesizing APIs that require a basic amine side chain (e.g., antihistamines, targeted kinase inhibitors), researchers frequently utilize O-alkylation to attach a dimethylaminoalkyl group. If 2-Dimethylaminoethanol (DMAE) is used, the resulting ether linkage contains a primary carbon (-O-CH₂-CH₂-NMe₂). This exposed primary carbon is highly susceptible to oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP450) enzymes in the liver, leading to poor in vivo pharmacokinetics.

By utilizing DMAMP-2-ol, the ether linkage is attached to a tertiary carbon (-O-C(Me)₂-CH₂-NMe₂). The massive steric bulk of the gem-dimethyl groups physically blocks the CYP450 active site from accessing the oxygen atom, drastically increasing the metabolic stability and biological half-life of the resulting drug candidate. Furthermore, during the synthesis itself, this steric hindrance prevents competitive S_N2 side reactions, driving up crude yield.

Performance Comparison Data

Table 2: Etherification Efficiency & API Stability (Model Williamson Ether Synthesis)

Amino Alcohol PrecursorReaction Yield (%)Crude Purity (HPLC, %)In Vitro Half-Life (HLM, min)
DMAE (Linear)657825
DMAMP (Primary OH)728540
DMAMP-2-ol (Tertiary OH) 89 96 >120
Experimental Workflow Visualization

Workflow Step1 1. Alkylation Setup Mix Precursor + Base Step2 Step2 Step1->Step2 Step3 3. Workup & Quench Aqueous Extraction Step2->Step3 Step4 4. Final Isolation Crystallization of API Step3->Step4

Self-validating experimental workflow for API intermediate synthesis.

Protocol B: Self-Validating O-Alkylation for API Synthesis

This protocol ensures high-fidelity synthesis by mandating strict in-process chromatographic validation.

  • Deprotonation: Suspend the phenolic API precursor (1.0 eq) in anhydrous DMF under N₂. Slowly add Sodium Hydride (NaH, 1.2 eq) at 0°C. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add DMAMP-2-ol (1.1 eq, generated in situ from the HCl salt via pre-neutralization). Elevate the temperature to 80°C.

  • In-Process Validation (Critical Step): Withdraw 10 µL aliquots hourly. Dilute in the mobile phase and analyze via HPLC-UV (254 nm). Do not proceed to workup until the precursor peak area falls below 2%. This self-validating step eliminates yield losses due to premature quenching.

  • Workup & Isolation: Quench the reaction with ice water. Extract with ethyl acetate (3x). The high lipophilicity of the gem-dimethyl group ensures >95% partition of the product into the organic phase. Dry over MgSO₄, concentrate in vacuo, and crystallize the final API intermediate.

References

  • NextSDS. "1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information." NextSDS Substance Database.[Link]

  • National Center for Biotechnology Information (NCBI). "1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738." PubChem Compound Summary.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS No. 119330-21-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride (CAS No. 119330-21-1). As laboratory professionals, our responsibility extends beyond the bench to ensuring that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Immediate Action Protocol Procedure
Personal Protective Equipment (PPE) Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1]
In Case of Skin/Eye Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin, remove all contaminated clothing while rinsing. For eyes, continue rinsing and seek immediate medical attention.[1]
In Case of a Small Spill Alert colleagues, don appropriate PPE, contain the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste.[2]
Disposal Method Do not drain dispose. [3] This chemical must be disposed of as hazardous waste through an approved waste disposal contractor.

Hazard Profile and Rationale for Specialized Disposal

Understanding the inherent risks of a compound is the foundation of its safe management. 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride is not a benign substance; its chemical properties necessitate its classification as hazardous waste.

Key Hazards:

  • Corrosivity: The primary danger is its capacity to cause severe skin burns and serious eye damage (H314).[4] This is why direct contact must be avoided at all costs through the mandatory use of appropriate PPE.

  • Irritation: It is classified as a skin irritant (H315) and can cause eye irritation (H319).[5] Furthermore, it may cause respiratory irritation (H336), making it crucial to handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or aerosols.[5][6]

  • Flammability: While not highly flammable, the parent compound is a combustible liquid (H227) that can form explosive mixtures with air upon intense heating. Therefore, it should be kept away from heat and ignition sources.

  • Environmental Hazard: Discharge into the environment and entry into drains must be strictly avoided to prevent harm to aquatic life and contamination of water systems.[3]

These properties legally and ethically mandate that 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride be disposed of through a licensed hazardous waste management facility, in accordance with local and national regulations.

Pre-Disposal: Waste Accumulation and Storage

Proper disposal begins with correct accumulation. Adhering to these principles prevents accidents and ensures regulatory compliance.

  • Designated Waste Container: Use a dedicated, chemically compatible container, preferably the original manufacturer's container, for accumulating waste 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride.[7] If the original container is compromised, transfer the waste to a new, sound container made of high-density polyethylene (HDPE).

  • Labeling is Critical: The waste container must be clearly labeled with a "Hazardous Waste" tag and the full chemical name: "1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride".[8] Do not obscure the original manufacturer's label if present.

  • Segregation: Do not mix this waste with other chemical waste streams. Mixing incompatible chemicals can lead to dangerous reactions. Specifically, keep this amino alcohol hydrochloride away from strong bases (which could neutralize the hydrochloride and release the free amine) and strong oxidizing agents.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a safety cabinet for corrosive materials.[8] Ensure the container is stored below eye level and within secondary containment to control any potential leaks.[7]

Standard Operating Procedure (SOP) for Final Disposal

When your waste container is ready for disposal (typically no more than 90% full[8]), follow this procedure.

  • Finalize Labeling: Ensure the hazardous waste tag is completely filled out with the chemical name, quantity, and date.

  • Inspect Container: Confirm the container is securely sealed, the exterior is clean and free from contamination, and the label is legible.[8]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup.

  • Documentation: Complete any required waste manifest or internal tracking forms provided by your EHS office. Maintain a copy for your laboratory's records.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

Spill_Response_Workflow start_node start_node decision_node decision_node action_node action_node critical_action_node critical_action_node end_node end_node spill Spill Detected don_ppe Don Full PPE: Lab Coat, Goggles, Double Nitrile Gloves spill->don_ppe assess Assess Spill Size & Location small_spill Small Spill (<100 mL & Contained) assess->small_spill Minor large_spill Large Spill (>100 mL or Uncontained) assess->large_spill Major don_ppe->assess contain Contain Spill: Dike with Absorbent Socks small_spill->contain evacuate Evacuate Area Immediately large_spill->evacuate absorb Apply Inert Absorbent (Sand, Vermiculite) from outside-in contain->absorb collect Collect Absorbed Material with Non-Sparking Tools absorb->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Spill Area (See Section 4.2) package->decon dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decon->dispose_ppe report Report Incident to Lab Supervisor/EHS dispose_ppe->report alert Alert Others & Activate Alarm evacuate->alert call_ehs Call EHS/Emergency Response Team alert->call_ehs

Caption: Workflow for 1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride spill response.

Step-by-Step Spill Cleanup and Decontamination

For small, manageable spills only:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and ensure the area is well-ventilated, if safe to do so.[9]

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layer nitrile gloves.[1]

  • Contain: Prevent the spill from spreading. For liquids, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorb: Gently cover and absorb the spill with an inert absorbent, working from the outside edges toward the center to minimize contamination.[9][10]

  • Collect: Carefully scoop the absorbed material using spark-proof tools and place it into a heavy-duty plastic bag or a designated, labeled hazardous waste container.[1][3]

  • Decontaminate:

    • Wipe the spill surface once with a cloth dampened with a mild detergent solution.

    • Follow with a wipe using a cloth dampened with water to remove any residue.[11]

    • All cleaning materials (cloths, wipes) must be disposed of as hazardous waste.

  • Dispose: Seal the waste container. Remove contaminated PPE carefully, avoiding contact with the outer surfaces, and place it in the hazardous waste container. Wash your hands thoroughly with soap and water.

  • Report: Inform your laboratory supervisor and/or EHS office about the incident, even if it was minor.

Decontamination of Empty Containers

An "empty" container that held this chemical must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinse Procedure:

    • Rinse the container thoroughly with a suitable solvent (such as water or ethanol) three times.[12]

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [12] Subsequent rinsates for this specific compound should also be collected due to its environmental hazards.

  • Container Disposal: Once triple-rinsed, the container can be prepared for disposal or recycling. Deface the original label to prevent misuse.[7] Consult your institutional policy to determine if the rinsed container can be disposed of as regular lab glass/plastic or if it requires special handling.

References

  • 1-(dimethylamino)-2-methylpropan-2-ol hydrochloride — Chemical Substance Information.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Merck Millipore. Merck Millipore.
  • 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1) | C6H16ClNO | CID - PubChem. PubChem.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Chemical Safety Data Sheet MSDS / SDS - (S)-(+)-1-DIMETHYLAMINO-2-PROPANOL - ChemicalBook. ChemicalBook.
  • 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738 - PubChem. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 119330-21-1|1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride - BLDpharm. BLDpharm.
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
  • AMINO ALCOHOL EA Safety D
  • Spill procedure: Clean-up guidance.
  • Safety d
  • EU - Safety d
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety.
  • Decontamination, cleaning and disinfection - Infection Prevention Control. NHS.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Bio Basics Fact Sheet: Biohazards Decontamination & Spill Clean-up. University of Minnesota Health, Safety & Risk Management.
  • Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • 2-Chloro-1-(dimethylamino)propane Hydrochloride | 4584-49-0 | TCI AMERICA. TCI AMERICA.

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